Vericiguat
Description
Properties
IUPAC Name |
methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N8O2/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFHIXARHDBPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318361 | |
| Record name | Vericiguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350653-20-1 | |
| Record name | Vericiguat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350653-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vericiguat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350653201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vericiguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vericiguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERICIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV66ADM269 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vericiguat: A Technical Guide to Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vericiguat (brand name Verquvo®) is a first-in-class oral soluble guanylate cyclase (sGC) stimulator developed for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF), particularly in patients with a recent history of worsening disease.[1][2][3] Heart failure is characterized by impaired nitric oxide (NO) signaling, leading to decreased activity of sGC and subsequently lower levels of its second messenger, cyclic guanosine monophosphate (cGMP).[4][5] This cGMP deficiency contributes to myocardial and vascular dysfunction, including vasoconstriction, fibrosis, and cardiac hypertrophy. This compound targets this core pathophysiological mechanism by directly stimulating sGC and enhancing its sensitivity to endogenous NO, thereby restoring cGMP levels and mitigating the downstream effects of cardiac remodeling. This document provides a detailed technical overview of the discovery, synthesis, and pharmacological profile of this compound.
Discovery and Medicinal Chemistry
The discovery of this compound was the result of a focused lead optimization program starting from the first-in-class sGC stimulator, Riociguat. While Riociguat proved effective for treating pulmonary hypertension, its pharmacokinetic profile, characterized by a relatively short half-life, necessitated a three-times-daily dosing regimen, limiting its application in other cardiovascular indications like chronic heart failure. The primary metabolic liability of Riociguat is N-demethylation, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP1A1.
The medicinal chemistry strategy, therefore, aimed to improve metabolic stability to achieve a longer half-life suitable for once-daily dosing. The key structural modification leading to this compound was the replacement of the N-methyl group of Riociguat with a fluorine atom on the central pyrazolopyridine core and altering the substituent on the pyrimidine ring. These efforts led to the discovery of this compound (compound 24 in the discovery campaign, BAY 1021189), which exhibited significantly reduced oxidative metabolism and a superior pharmacokinetic profile.
Structure-Activity Relationship (SAR)
The optimization process involved systematic modifications to the Riociguat scaffold. Key findings from the SAR studies are summarized below. The primary goal was to block the main site of metabolic attack without compromising the compound's high potency as an sGC stimulator.
| Compound | Key Structural Features | In Vitro Potency (sGC Stimulation, EC50) | Key Outcome |
| Riociguat | N-methyl group on pyrimidine. | High | Potent sGC stimulator but metabolically labile (N-demethylation). |
| This compound | Fluorine on pyrazolopyridine core; N-H and methoxycarbonyl group on pyrimidine. | High | Significantly improved metabolic stability and longer half-life. |
Synthesis of this compound
This compound, chemically named methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate, is synthesized through a multi-step process. The key steps in the reported synthesis involve the construction of two main heterocyclic cores: the 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine and the substituted pyrimidine ring, which are then coupled.
A generalized synthetic scheme involves:
-
Formation of the Pyrazolopyridine Core : Condensation of a 5-amino-1H-pyrazole-3-carboxylate with a substituted aldehyde to form the 5-fluoro-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate intermediate.
-
Formation of the Pyrimidine Core : Construction of the pyrimidine-4,5,6-triamine derivative through the reaction of [(E)-phenyldiazenyl]malononitrile with an appropriate amidine.
-
Coupling and Final Modification : The two core structures are coupled, followed by catalytic hydrogenation and reaction with methyl chloroformate to install the final carbamate group, yielding this compound.
Various patents describe specific processes and purification methods to produce the final active pharmaceutical ingredient in high yield and purity.
Mechanism of Action
This compound exerts its therapeutic effect by directly targeting the NO-sGC-cGMP signaling pathway, which is impaired in heart failure. Its mechanism is twofold:
-
Direct sGC Stimulation : this compound binds to a site on the beta-subunit of the sGC enzyme, distinct from the NO binding site, and directly stimulates the enzyme to produce cGMP, independent of NO availability.
-
Sensitization to NO : this compound also sensitizes sGC to low levels of endogenous NO, acting synergistically to further amplify cGMP production.
The resulting increase in intracellular cGMP activates downstream signaling cascades, primarily through protein kinase G (PKG), leading to the relaxation of vascular smooth muscle (vasodilation) and beneficial anti-fibrotic, anti-hypertrophic, and anti-inflammatory effects on the heart and vasculature.
Pharmacology
Preclinical Pharmacology
The preclinical activity of this compound was characterized in both enzymatic and cell-based assays. These studies confirmed its potent activity as an sGC stimulator.
Table 1: In Vitro Activity of this compound
| Assay Type | Condition | Parameter | Value |
|---|---|---|---|
| Recombinant sGC Enzyme Assay | NO-independent | Fold Stimulation (at 100 µM) | 57.6-fold |
| Recombinant sGC Enzyme Assay | With NO donor (DEA/NO 100 nM) | Fold Stimulation (at 100 µM) | 341.6-fold |
| sGC-Overexpressing CHO Cells | NO-independent | EC50 | 1005 ± 145 nM |
| sGC-Overexpressing CHO Cells | With NO donor (SNAP 30 nM) | EC50 | 39.0 ± 5.1 nM |
| sGC-Overexpressing CHO Cells | With NO donor (SNAP 100 nM) | EC50 | 10.6 ± 1.7 nM |
Pharmacokinetics
This compound was designed for an improved pharmacokinetic profile, allowing for once-daily administration. Its key pharmacokinetic parameters in humans are summarized below.
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability | 93% | When taken with food. |
| Time to Peak (Tmax) | ~1 hour | Following a 10 mg oral dose. |
| Plasma Protein Binding | ~98% | Primarily to albumin. |
| Volume of Distribution (Vd) | ~44 Liters | |
| Metabolism | Glucuronidation (UGT1A9, UGT1A1) | Forms an inactive N-glucuronide metabolite. <5% metabolized by CYP450s. |
| Half-life (t1/2) | ~30 hours | In patients with heart failure. |
| Clearance | Low (~1.3 L/h) | In patients with systolic heart failure. |
Clinical Development
The clinical development program for this compound in HFrEF was designed to assess its efficacy and safety on top of standard-of-care therapies. The progression from Phase II to Phase III was guided by a dose-finding study that evaluated changes in a key cardiac biomarker.
SOCRATES-REDUCED (Phase II)
The SOCRATES-REDUCED trial was a Phase II, randomized, double-blind, placebo-controlled, dose-finding study. Its primary objective was to determine the optimal dose and assess the tolerability of this compound in patients with HFrEF who had a recent worsening event. The primary endpoint was the change from baseline in log-transformed N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels at 12 weeks. While the pooled comparison of this compound groups against placebo did not show a statistically significant difference, an exploratory analysis revealed a dose-dependent reduction in NT-proBNP, with the 10 mg daily dose showing the most significant effect. This finding was crucial for selecting the target dose for the subsequent Phase III trial.
VICTORIA (Phase III)
The VICTORIA (this compound Global Study in Subjects with Heart Failure with Reduced Ejection Fraction) trial was a pivotal Phase III, randomized, placebo-controlled, double-blind, multicenter study involving 5,050 patients with HFrEF (LVEF <45%) and a recent worsening heart failure event. Patients were randomized to receive either this compound (titrated to a target dose of 10 mg once daily) or a placebo, in addition to guideline-directed medical therapy. The primary endpoint was the composite of time to first event of cardiovascular death or heart failure hospitalization.
Table 3: Key Efficacy Outcomes of the VICTORIA Trial
| Endpoint | This compound (N=2526) | Placebo (N=2524) | Hazard Ratio (95% CI) | p-value | Absolute Risk Reduction (per 100 patient-years) |
|---|---|---|---|---|---|
| Primary Composite (CV Death or First HF Hospitalization) | 35.5% | 38.5% | 0.90 (0.82–0.98) | 0.019 | 4.2 |
| Cardiovascular Death | 16.4% | 17.5% | 0.93 (0.81–1.06) | - | - |
| First Heart Failure Hospitalization | 25.9% | 29.1% | 0.90 (0.81–1.00) | - | - |
(Data sourced from Armstrong PW, et al. N Engl J Med. 2020)
The trial successfully met its primary endpoint, demonstrating a statistically significant 10% relative reduction in the risk of cardiovascular death or first heart failure hospitalization for patients treated with this compound. The drug was generally well-tolerated, with higher rates of symptomatic hypotension and syncope that were not statistically significant compared to placebo, and a higher incidence of anemia.
Experimental Protocols
Stimulation of Recombinant Soluble Guanylate Cyclase (sGC)
-
Source: Protocol adapted from Follmann M, et al. J Med Chem. 2017.
-
Objective: To determine the in vitro stimulatory activity of compounds on purified sGC.
-
Procedure:
-
Recombinant sGC (α1/β1) was purified from Sf9 insect cells.
-
The assay was performed in a buffer containing 50 mM triethanolamine (pH 7.5), 50 mM NaCl, 1 mM MgCl₂, 0.5 mM IBMX (a phosphodiesterase inhibitor), 1 mM DTT, and 3 mM glutathione.
-
The enzyme reaction was initiated by adding a mixture of GTP (0.1 mM) and the test compound (at various concentrations) to the enzyme solution.
-
The reaction mixture was incubated for 10 minutes at 37°C.
-
The reaction was terminated by the addition of 0.5 M EDTA.
-
The amount of cGMP produced was quantified using a commercial cGMP enzyme immunoassay (EIA) kit.
-
Data was analyzed to calculate EC₅₀ values and fold stimulation over basal activity. For synergistic effects, the NO donor DEA/NO was included in the reaction mixture.
-
sGC-Overexpressing Cell-Based Assay
-
Source: Protocol adapted from Follmann M, et al. J Med Chem. 2017.
-
Objective: To assess the activity of compounds in a cellular environment with overexpressed sGC.
-
Procedure:
-
A Chinese Hamster Ovary (CHO) cell line stably overexpressing rat sGC (α1/β1 subunits) was used.
-
Cells were seeded in 96-well plates and grown to confluency.
-
The growth medium was removed, and cells were washed with a stimulation buffer.
-
Cells were pre-incubated with the phosphodiesterase inhibitor IBMX (1 mM) for 10 minutes at 37°C.
-
Test compounds were added at various concentrations and incubated for another 10 minutes at 37°C. For synergy experiments, the NO donor S-nitroso-N-acetyl-d,l-penicillamine (SNAP) was co-incubated.
-
The reaction was stopped by aspirating the buffer and lysing the cells with ethanol.
-
The cell lysates were centrifuged, and the supernatant was evaporated.
-
The dried residue was reconstituted, and the intracellular cGMP concentration was determined using a cGMP EIA kit.
-
EC₅₀ values were calculated from the concentration-response curves.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound: The first soluble guanylate cyclase (sGC) stimulator launched for heart failure with reduced ejection fraction (HFrEF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Mechanism of Action: Stimulation of the NO-sGC-cGMP Pathway
An In-depth Technical Guide to the Pharmacological Profile of Vericiguat
This technical guide provides a comprehensive overview of the pharmacological profile of this compound, a first-in-class soluble guanylate cyclase (sGC) stimulator. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical significance, supported by quantitative data, experimental methodologies, and pathway visualizations.
This compound's therapeutic effect stems from its direct stimulation of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1] In cardiovascular health, NO binds to sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, leading to smooth muscle relaxation (vasodilation) and cardioprotective effects, including modulation of cardiac contractility and remodeling.[1][2]
In heart failure (HF), this pathway is impaired due to reduced NO bioavailability and decreased sGC activity, contributing to myocardial and vascular dysfunction.[1] this compound addresses this deficiency through a dual mechanism:
-
Direct sGC Stimulation: It binds to the sGC enzyme, directly stimulating cGMP production, independent of NO levels.
-
Sensitization to NO: It enhances sGC's sensitivity to endogenous NO, amplifying the signaling cascade even in low-NO conditions.
By restoring the function of the NO-sGC-cGMP pathway, this compound leads to vasodilation, improved myocardial function, and a reduction in cardiac workload.
Pharmacodynamic Profile
This compound's stimulation of cGMP production translates into measurable hemodynamic and biomarker effects.
Hemodynamic Effects: Consistent with its vasodilatory mechanism, this compound causes small, transient reductions in blood pressure. In clinical studies, these effects were generally not associated with a significant increase in symptomatic hypotension or syncope compared to placebo.
Biomarker Modulation: Treatment with this compound leads to an exposure-dependent reduction in N-terminal pro-B-type natriuretic peptide (NT-proBNP), a key biomarker for heart failure severity and prognosis.
Table 1: Key Pharmacodynamic Effects of this compound
| Parameter | Effect | Clinical Study Reference |
|---|---|---|
| Systolic Blood Pressure | Minor, transient reduction (~1-2 mmHg greater than placebo) | SOCRATES-REDUCED |
| Heart Rate | No significant changes observed | SOCRATES-REDUCED |
| NT-proBNP | Exposure-dependent reduction | SOCRATES-REDUCED |
| Symptomatic Hypotension | Incidence not significantly different from placebo | VICTORIA |
| Syncope | Incidence not significantly different from placebo | VICTORIA |
| Anemia | Increased incidence (7.6% vs. 5.7% for placebo) | VICTORIA |
Pharmacokinetic Profile
This compound exhibits a predictable pharmacokinetic profile that allows for once-daily dosing. Its absorption is significantly influenced by food, and it is cleared primarily via metabolism.
Table 2: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value (Unit) | Condition / Population |
|---|---|---|
| Bioavailability (Absolute) | 93% | With food |
| Effect of Food | ~40% increase in exposure (AUC & Cmax) vs. fasted state | Healthy Subjects |
| Time to Peak Plasma Conc. (Tmax) | ~4 hours | With food |
| Elimination Half-life (t½) | ~20 hours | Healthy Volunteers |
| ~30 hours | Patients with HFrEF | |
| Metabolism | Glucuronidation via UGT1A9 and UGT1A1 | In vitro & in vivo studies |
| Excretion | ~53% in urine (primarily as metabolite) | Human Mass Balance Study |
| ~45% in feces (primarily as unchanged drug) | Human Mass Balance Study | |
| Dose Proportionality | Linear and dose-proportional | Healthy Volunteers |
| | Slightly less than dose-proportional at higher doses | Patients with HFrEF |
Drug-Drug Interaction Profile
This compound has a low potential for clinically significant drug-drug interactions (DDIs). In vitro and Phase I studies have shown it has a low risk of acting as a perpetrator (inhibiting or inducing metabolic enzymes or transporters) or as a victim of interactions with commonly co-administered drugs in the heart failure population.
-
Metabolism: this compound is primarily metabolized by UGT1A9 and UGT1A1, not by cytochrome P450 (CYP) enzymes.
-
Co-administered Drugs: No clinically relevant pharmacokinetic or pharmacodynamic interactions were observed with warfarin, digoxin, aspirin, or sacubitril/valsartan.
-
Contraindications: Co-administration with phosphodiesterase type-5 (PDE5) inhibitors is not recommended due to the potential for an increased risk of symptomatic hypotension.
Key Experimental Protocols
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.
In Vitro Metabolism and DDI Screening:
-
Objective: To identify metabolic pathways and assess the potential for DDIs.
-
Methodology:
-
Biotransformation Analysis: this compound was incubated with human hepatocytes, liver microsomes, and kidney microsomes to identify metabolites.
-
Enzyme Phenotyping: Recombinant human UGT enzymes were used to identify the specific isoforms (UGT1A9 and UGT1A1) responsible for the primary glucuronidation pathway.
-
DDI Perpetrator Potential: this compound was tested for its ability to inhibit or induce major CYP450 enzymes, UGT isoforms, and key drug transporters (e.g., P-gp, BCRP).
-
Phase I Bioavailability and Food Effect Study:
-
Objective: To determine the absolute bioavailability and the effect of food on the pharmacokinetics of this compound.
-
Methodology:
-
Study Design: Open-label, randomized, crossover studies were conducted in healthy volunteers.
-
Bioavailability Assessment: Subjects received a single intravenous microdose of radiolabeled this compound concurrently with an oral dose of the tablet formulation. Plasma concentrations of both were measured to calculate absolute bioavailability.
-
Food Effect Assessment: Subjects received a single 10 mg oral dose of this compound under fasted conditions and after a high-fat, high-calorie meal. Serial blood samples were collected to determine pharmacokinetic parameters (AUC, Cmax).
-
Phase III Clinical Efficacy and Safety Study (VICTORIA Trial):
-
Objective: To evaluate the efficacy and safety of this compound in patients with heart failure with reduced ejection fraction (HFrEF) following a worsening event.
-
Methodology:
-
Patient Population: The trial enrolled patients with chronic HFrEF (ejection fraction <45%) who had a recent HF hospitalization or required intravenous diuretics.
-
Study Design: A randomized, placebo-controlled, double-blind, multicenter trial.
-
Intervention: Patients were randomized to receive this compound (titrated to a target dose of 10 mg once daily) or placebo, in addition to standard-of-care HF therapies.
-
Primary Endpoint: The primary composite outcome was the time to first event of cardiovascular death or first hospitalization for heart failure.
-
Clinical Efficacy
The VICTORIA trial demonstrated that this compound, when added to guideline-directed medical therapy, resulted in a statistically significant 10% relative reduction in the primary composite endpoint of cardiovascular death or first heart failure hospitalization compared to placebo in high-risk HFrEF patients. The benefit was primarily driven by a reduction in heart failure hospitalizations.
Table 3: Key Efficacy Outcomes from the VICTORIA Trial
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Primary Composite (CV Death or First HF Hospitalization) | 35.5% | 38.5% | 0.90 (0.82 - 0.98) | 0.02 |
| Cardiovascular Death | 16.4% | 17.5% | 0.93 (0.81 - 1.06) | 0.27 |
| First HF Hospitalization | 27.4% | 29.6% | 0.90 (0.81 - 1.00) | 0.048 |
| All-Cause Mortality or First HF Hospitalization | 37.9% | 40.9% | 0.90 (0.83 - 0.98) | 0.021 |
Conclusion
This compound possesses a unique pharmacological profile as a direct stimulator of soluble guanylate cyclase. It addresses a key pathophysiological mechanism in heart failure by restoring the impaired NO-sGC-cGMP signaling pathway. Its predictable pharmacokinetics, once-daily dosing, and low potential for drug-drug interactions make it a suitable therapeutic option for patients with worsening chronic HFrEF who are often on multiple medications. Clinical data from the VICTORIA trial confirm its efficacy in reducing the risk of cardiovascular death or heart failure hospitalization in this high-risk patient population.
References
Vericiguat's Role in the NO-sGC-cGMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vericiguat, a novel oral soluble guanylate cyclase (sGC) stimulator, represents a significant advancement in the management of chronic heart failure with reduced ejection fraction (HFrEF), particularly in patients with a history of recent decompensation. This technical guide provides an in-depth exploration of this compound's mechanism of action within the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying pathophysiology, this compound's pharmacological profile, and the key experimental methodologies used in its characterization. This document summarizes critical quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the core biological and experimental workflows.
The Impaired NO-sGC-cGMP Signaling Pathway in Heart Failure
The NO-sGC-cGMP signaling cascade is a crucial regulator of cardiovascular homeostasis.[1] Endothelial cells produce nitric oxide (NO), which diffuses into adjacent smooth muscle cells and platelets.[2] There, it binds to the heme moiety of soluble guanylate cyclase (sGC), a heterodimeric enzyme, stimulating the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[3] Elevated cGMP levels lead to a cascade of downstream effects, primarily mediated by cGMP-dependent protein kinase G (PKG), resulting in vasodilation, inhibition of platelet aggregation, and anti-inflammatory, anti-fibrotic, and anti-hypertrophic effects on the cardiovascular system.[4][5]
In heart failure, this signaling pathway is significantly impaired. Endothelial dysfunction and systemic inflammation lead to reduced NO bioavailability and increased oxidative stress. This oxidative environment can lead to the oxidation of the sGC heme iron from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering the enzyme unresponsive to NO and leading to its degradation. The resulting cGMP deficiency contributes to the pathophysiology of heart failure, including increased vascular stiffness, cardiac fibrosis, and myocardial dysfunction.
This compound: Mechanism of Action
This compound is a direct stimulator of sGC, acting through a dual mechanism of action that is distinct from and synergistic with NO. It binds to a novel site on the sGC enzyme, leading to its direct stimulation and increased cGMP production, even in the absence of NO. Furthermore, this compound sensitizes sGC to endogenous NO, meaning that even low levels of NO can elicit a more robust cGMP response. This dual action allows this compound to restore signaling in the NO-sGC-cGMP pathway, even in the compromised environment of heart failure where NO levels are low and oxidative stress is high.
Quantitative Data
Preclinical Data
The preclinical profile of this compound demonstrates its potent and selective stimulation of sGC.
| Parameter | Value | Conditions | Reference |
| sGC Stimulation (EC50) | 1005 ± 145 nM | Recombinant CHO cells overexpressing rat sGC | |
| sGC Stimulation (EC50) with NO Donor | 39.0 ± 5.1 nM | In the presence of 30 nM SNAP | |
| sGC Stimulation (EC50) with NO Donor | 10.6 ± 1.7 nM | In the presence of 100 nM SNAP | |
| sGC Stimulation | 341.6-fold above baseline | 100 µM this compound and 100 nM DEA/NO |
Clinical Trial Data: The VICTORIA Study
The this compound Global Study in Subjects with Heart Failure with Reduced Ejection Fraction (VICTORIA) was a pivotal Phase 3 clinical trial that evaluated the efficacy and safety of this compound in patients with HFrEF following a worsening heart failure event.
| Endpoint | This compound (n=2,526) | Placebo (n=2,524) | Hazard Ratio (95% CI) | p-value | Reference |
| Primary Composite Endpoint (CV Death or First HF Hospitalization) | 35.5% | 38.5% | 0.90 (0.82 - 0.98) | 0.019 | |
| Cardiovascular Death | 16.4% | 17.5% | 0.93 (0.81 - 1.06) | 0.27 | |
| First Heart Failure Hospitalization | 27.4% | 29.6% | 0.90 (0.81 - 1.00) | 0.048 | |
| All-Cause Mortality | 20.3% | 21.2% | 0.95 (0.84 - 1.07) | 0.38 |
A post-hoc analysis of the VICTORIA trial suggested that the treatment effect of this compound was most pronounced in patients with baseline NT-proBNP levels below 8000 pg/mL.
Pharmacokinetic Properties
This compound exhibits predictable pharmacokinetic properties.
| Parameter | Healthy Volunteers | Patients with HFrEF | Reference |
| Oral Bioavailability (with food) | 93% | - | |
| Half-life (t1/2) | ~20 hours | ~30 hours | |
| Metabolism | Primarily via glucuronidation (UGT1A9 and UGT1A1) | Primarily via glucuronidation (UGT1A9 and UGT1A1) | |
| Clearance | Low (1.6 L/h) | Low (1.3 L/h) |
Experimental Protocols
In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay
This protocol outlines a general method for determining the activity of purified sGC in response to stimulators like this compound.
Materials:
-
Purified recombinant sGC
-
Assay buffer (e.g., 50 mM TEA/HCl, pH 7.5)
-
Guanosine triphosphate (GTP)
-
Magnesium chloride (MgCl₂)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
This compound stock solution
-
NO donor (e.g., SNAP or DEA/NO) (optional)
-
Reaction termination solution (e.g., EDTA or perchloric acid)
-
cGMP detection kit (ELISA or RIA)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube or 96-well plate, combine the assay buffer, GTP, MgCl₂, and a PDE inhibitor.
-
Add this compound: Add varying concentrations of this compound to the reaction mixture. For experiments investigating synergy with NO, also add a fixed concentration of an NO donor.
-
Initiate the reaction: Add the purified sGC to the reaction mixture to start the enzymatic reaction.
-
Incubate: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction: Stop the reaction by adding a termination solution.
-
Measure cGMP: Quantify the amount of cGMP produced using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
-
Data analysis: Plot the cGMP concentration against the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
Cell-Based cGMP Assay
This protocol describes a general method for measuring intracellular cGMP levels in cultured cells in response to this compound.
Materials:
-
Cultured cells expressing sGC (e.g., vascular smooth muscle cells, CHO cells overexpressing sGC)
-
Cell culture medium
-
This compound stock solution
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP detection kit (ELISA)
Procedure:
-
Cell culture: Plate the cells in a multi-well plate and grow to confluence.
-
Pre-incubation: If necessary, pre-incubate the cells with a PDE inhibitor to prevent cGMP degradation.
-
Stimulation: Treat the cells with varying concentrations of this compound for a specific duration.
-
Cell lysis: Remove the cell culture medium and lyse the cells by adding a lysis buffer.
-
Sample preparation: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.
-
Measure cGMP: Determine the cGMP concentration in the supernatant using a cGMP ELISA kit according to the manufacturer's protocol.
-
Data normalization: Normalize the cGMP concentration to the total protein concentration in each sample.
-
Data analysis: Analyze the data to determine the effect of this compound on intracellular cGMP production.
Conclusion
This compound's unique dual mechanism of action, directly stimulating sGC and enhancing its sensitivity to NO, effectively addresses the cGMP deficiency that characterizes heart failure. The robust preclinical data and the positive outcomes of the VICTORIA trial have established this compound as a valuable therapeutic option for high-risk patients with HFrEF. The experimental methodologies detailed in this guide provide a framework for the continued investigation of sGC modulators and their role in cardiovascular disease. A thorough understanding of the NO-sGC-cGMP pathway and the pharmacology of drugs like this compound is essential for the development of novel and improved therapies for heart failure and other related conditions.
References
- 1. The discovery and characterization of novel soluble guanylate cyclase stimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Soluble guanylyl cyclase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics and Pharmacodynamics of Vericiguat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vericiguat is a novel, oral, direct stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By enhancing the production of cyclic guanosine monophosphate (cGMP), this compound induces smooth muscle relaxation and vasodilation, offering a promising therapeutic approach for cardiovascular diseases, particularly heart failure. This technical guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from various animal models. It includes detailed experimental protocols for pivotal studies and visual representations of the underlying signaling pathways and experimental workflows to support further research and development in this area.
Introduction
Heart failure is a complex clinical syndrome characterized by impaired cardiac function, leading to reduced quality of life and significant morbidity and mortality. A key pathophysiological mechanism in heart failure is the impaired nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. Reduced NO bioavailability and/or sGC dysfunction lead to decreased cGMP levels, contributing to endothelial dysfunction, vascular stiffness, cardiac hypertrophy, and fibrosis.
This compound (BAY 1021189) directly stimulates sGC, both independently of and synergistically with NO, to increase cGMP production. This mechanism of action is distinct from other therapies and offers a targeted approach to restore this crucial signaling pathway. This guide focuses on the preclinical data that have elucidated the pharmacokinetic and pharmacodynamic profile of this compound.
Pharmacodynamics: Mechanism of Action and Preclinical Efficacy
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
This compound's primary pharmacodynamic effect is the stimulation of sGC. In a healthy state, endothelial cells produce NO, which diffuses to adjacent vascular smooth muscle cells and binds to the heme group of sGC. This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, activating protein kinase G (PKG), which in turn leads to a cascade of downstream effects, including vasodilation, and inhibition of cardiac hypertrophy and fibrosis. In heart failure, this pathway is impaired. This compound acts by directly binding to sGC, leading to its activation even in the presence of low NO levels, and it also sensitizes sGC to endogenous NO.
Vericiguat's Impact on Cyclic GMP Levels: A Technical Guide for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of vericiguat, a novel soluble guanylate cyclase (sGC) stimulator, with a specific focus on its quantitative effects on cyclic guanosine monophosphate (cGMP) levels in the context of cardiovascular research. This document provides a comprehensive overview of the signaling pathways involved, a summary of key experimental findings, and detailed methodologies for relevant assays.
Introduction: The Therapeutic Promise of Targeting the NO-sGC-cGMP Pathway
Heart failure is a complex clinical syndrome characterized by the heart's inability to pump blood effectively to meet the body's demands. A key pathophysiological feature of heart failure is impaired nitric oxide (NO) signaling and a subsequent reduction in the bioavailability of the second messenger, cyclic guanosine monophosphate (cGMP).[1] This cGMP deficiency contributes to endothelial dysfunction, increased vascular tone, myocardial fibrosis, and cardiac hypertrophy.[1]
This compound (BAY 1021189) is a first-in-class oral sGC stimulator that directly targets this pathway to restore cGMP levels, offering a novel therapeutic approach for heart failure.[2] By enhancing the production of cGMP, this compound aims to improve myocardial and vascular function. This guide delves into the technical details of this compound's interaction with the NO-sGC-cGMP pathway and its quantifiable effects on cGMP production.
Mechanism of Action: A Dual Approach to cGMP Enhancement
This compound's primary mechanism of action is the direct stimulation of soluble guanylate cyclase (sGC), an enzyme crucial for the synthesis of cGMP from guanosine triphosphate (GTP). This compound's action is twofold:
-
Direct sGC Stimulation: this compound binds to a novel site on the sGC enzyme, leading to its activation and subsequent cGMP production, independent of nitric oxide (NO). This is particularly relevant in heart failure, where NO bioavailability is often compromised.
-
Sensitization to Endogenous NO: this compound also sensitizes sGC to endogenous NO, meaning that even low levels of NO can elicit a more robust cGMP response.
This dual mechanism allows this compound to effectively increase intracellular cGMP levels, thereby counteracting the cGMP deficiency observed in heart failure.
The NO-sGC-cGMP Signaling Pathway
The signaling cascade initiated by NO and amplified by this compound is central to cardiovascular homeostasis. The following diagram illustrates this pathway:
Quantitative Effects of this compound on cGMP Levels
This section summarizes the available quantitative data on the effects of this compound on cGMP levels from in vitro and clinical studies.
In Vitro Studies
Preclinical in vitro studies have demonstrated the direct stimulatory effect of this compound on sGC activity.
| Experimental System | This compound Concentration | Fold Increase in cGMP Production (vs. Baseline) | Reference |
| Purified recombinant sGC | 0.01 µM - 100 µM | 1.7 - 57.6 | |
| Human Aortic Vascular Smooth Muscle Cells (under high glucose) | 1 µM | Restored cGMP production to levels comparable to normal glucose conditions |
Clinical Studies
Clinical research has begun to quantify the impact of this compound on systemic cGMP levels in patients with heart failure.
| Study Population | This compound Dose | Biological Matrix | Baseline cGMP (nM) | Post-treatment cGMP (nM) | Reference |
| Heart Failure with Reduced Ejection Fraction (HFrEF) Patients | Not specified | Coronary Sinus Plasma | 15.9 ± 1.6 | Significantly Increased (exact value not stated) | |
| Heart Failure with Reduced Ejection Fraction (HFrEF) Patients | Not specified | Venous Plasma | Not specified | Significantly Increased |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the impact of this compound on cGMP levels.
In Vitro sGC Activation Assay
Objective: To quantify the direct stimulatory effect of this compound on soluble guanylate cyclase activity.
Protocol:
-
Enzyme Preparation: Purified recombinant sGC is used. The enzyme is typically stored at -80°C in a buffer containing a stabilizing agent.
-
Reaction Mixture: The assay is performed in a reaction buffer (e.g., 50 mM triethanolamine/HCl, pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL bovine serum albumin, and 3 mM glutathione).
-
This compound Incubation: Various concentrations of this compound (or vehicle control) are pre-incubated with the sGC enzyme for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, [α-³²P]GTP.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA and a cGMP-specific phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
cGMP Separation: The produced [³²P]cGMP is separated from the unreacted [α-³²P]GTP using column chromatography (e.g., Dowex and alumina columns).
-
Quantification: The amount of [³²P]cGMP is quantified by scintillation counting.
-
Data Analysis: The enzyme activity is expressed as the amount of cGMP formed per unit of time per amount of enzyme (e.g., nmol cGMP/min/mg protein). The fold-increase in activity is calculated by comparing the activity in the presence of this compound to the basal activity (vehicle control).
Measurement of cGMP in Biological Samples (ELISA)
Objective: To quantify cGMP concentrations in biological matrices such as plasma, urine, or tissue homogenates.
Protocol:
-
Sample Collection and Preparation:
-
Plasma: Blood is collected in tubes containing a phosphodiesterase inhibitor (e.g., EDTA and IBMX) to prevent ex vivo cGMP degradation. Plasma is separated by centrifugation at 4°C.
-
Urine: Urine samples are collected and immediately frozen at -80°C.
-
Tissue: Tissues are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C. For analysis, tissues are homogenized in a lysis buffer containing a phosphodiesterase inhibitor.
-
-
Sample Acetylation (Optional but Recommended): Acetylation of cGMP in the samples and standards with acetic anhydride increases the sensitivity of the assay.
-
ELISA Procedure (Competitive Immunoassay):
-
A microtiter plate is pre-coated with an antibody specific for cGMP.
-
Samples and cGMP standards are added to the wells, followed by the addition of a fixed amount of horseradish peroxidase (HRP)-labeled cGMP.
-
During incubation, the unlabeled cGMP in the sample competes with the HRP-labeled cGMP for binding to the primary antibody.
-
The plate is washed to remove unbound reagents.
-
A substrate solution (e.g., TMB) is added, which is converted by the bound HRP to produce a colored product.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The concentration of cGMP in the samples is inversely proportional to the measured absorbance. A standard curve is generated using the known concentrations of the cGMP standards, and the cGMP concentration in the samples is interpolated from this curve.
Measurement of cGMP in Biological Samples (LC-MS/MS)
Objective: To provide a highly specific and sensitive quantification of cGMP in biological matrices.
Protocol:
-
Sample Preparation:
-
An internal standard (e.g., a stable isotope-labeled cGMP) is added to the sample.
-
Proteins are precipitated using an acid (e.g., perchloric acid or trichloroacetic acid).
-
The supernatant is collected after centrifugation.
-
Solid-phase extraction (SPE) is often employed to clean up and concentrate the sample.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a liquid chromatography (LC) system.
-
cGMP is separated from other sample components on a suitable analytical column (e.g., a C18 or HILIC column) using a specific mobile phase gradient.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS).
-
Electrospray ionization (ESI) is typically used to generate ions of cGMP and the internal standard.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both cGMP and the internal standard are monitored for high selectivity and sensitivity.
-
-
Data Analysis:
-
The peak areas of the analyte (cGMP) and the internal standard are measured.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
The concentration of cGMP in the samples is determined from this calibration curve.
-
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize key processes described in this guide.
Conclusion
This compound represents a significant advancement in the treatment of heart failure by directly addressing the prevalent cGMP deficiency. The data presented in this guide quantitatively underscore its ability to stimulate sGC and elevate cGMP levels. The provided experimental protocols offer a framework for researchers to accurately assess the pharmacodynamic effects of this compound and other sGC modulators in cardiovascular research. Further investigation into the dose-dependent effects of this compound on cGMP levels in various preclinical models and patient populations will continue to refine our understanding of its therapeutic potential.
References
Vericiguat: A Technical Guide to its Chemical Structure and Properties
Vericiguat is a novel, orally administered soluble guanylate cyclase (sGC) stimulator.[1][2][3] It is indicated for the treatment of symptomatic chronic heart failure in adult patients with a reduced ejection fraction who have recently experienced a worsening event.[4][5] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
This compound is a complex heterocyclic molecule belonging to the pyrazolopyridine class of compounds. Its structure has been optimized to reduce susceptibility to oxidative metabolism, which contributes to its long half-life and allows for once-daily dosing.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |
| CAS Number | 1350653-20-1 | |
| Molecular Formula | C₁₉H₁₆F₂N₈O₂ | |
| Molecular Weight | 426.39 g/mol | |
| Synonyms | BAY 1021189, MK-1242 |
Physicochemical Properties
This compound is a white to yellowish powder. Its physicochemical characteristics are critical for its absorption, distribution, and formulation. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating high permeability and low solubility.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 149-158 °C | |
| pKa | 4.7 (basic) | |
| Log P | 2.99 | |
| Solubility | - Freely soluble in dimethyl sulfoxide- Slightly soluble in acetone- Very slightly soluble in ethanol, acetonitrile, methanol, ethyl acetate- Practically insoluble in 2-propanol | |
| BCS Class | Class II |
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
This compound's therapeutic effect is derived from its direct stimulation of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. In heart failure, this pathway is impaired due to decreased NO bioavailability and sGC dysfunction, leading to reduced levels of cyclic guanosine monophosphate (cGMP). This reduction contributes to myocardial and vascular dysfunction.
This compound acts through a dual mechanism:
-
Direct sGC Stimulation: It directly stimulates sGC, independent of NO, leading to increased cGMP production.
-
Sensitization to NO: It sensitizes sGC to endogenous NO, enhancing the enzyme's response even at low NO concentrations.
The subsequent increase in intracellular cGMP activates protein kinase G (PKG), which mediates several beneficial downstream effects, including vasodilation, and reductions in cardiac fibrosis, hypertrophy, and inflammation.
Caption: this compound's Mechanism of Action on the NO-sGC-cGMP Pathway.
Pharmacokinetic and Pharmacodynamic Properties
This compound exhibits a pharmacokinetic profile suitable for once-daily oral administration. Its absorption is significantly improved when taken with food, which also reduces pharmacokinetic variability.
Table 3: Pharmacokinetic Properties of this compound in Patients with Heart Failure
| Parameter | Value | Reference |
| Bioavailability | ~93% (with food) | |
| Tmax (Time to max. concentration) | ~4 hours (with food) | |
| Cmax (at 10 mg dose) | 350 mcg/L | |
| AUC (at 10 mg dose) | 6,680 mcg·h/L | |
| Volume of Distribution (Vd) | ~44 L | |
| Plasma Protein Binding | ~98% (primarily to albumin) | |
| Metabolism | Primarily via glucuronidation (UGT1A9 and UGT1A1) to an inactive N-glucuronide metabolite. <5% via CYP-mediated oxidation. | |
| Half-life (t½) | ~30 hours | |
| Clearance | ~1.3 L/h | |
| Excretion | ~53% in urine (as inactive metabolite), ~45% in feces (as unchanged drug) |
Pharmacodynamically, this compound causes relaxation of vascular smooth muscle, leading to vasodilation. In clinical studies, this resulted in small mean reductions in systolic blood pressure (~1-2 mmHg greater than placebo).
Synthesis and Manufacturing
The synthesis of this compound involves a multi-step process. While proprietary details are not fully public, key steps described in the literature involve the construction of two main heterocyclic cores followed by their coupling.
A generalized workflow includes:
-
Formation of the Pyrazolopyridine Core: Construction of the 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate intermediate. This involves the condensation of a 5-amino-1H-pyrazole-3-carboxylate with an appropriate aldehyde.
-
Formation of the Pyrimidine Moiety: Synthesis of a pyrimidine-4,5,6-triamine derivative. This can be achieved through the reaction of [(E)-phenyldiazenyl]malononitrile with an amidine.
-
Coupling and Final Modification: The two core structures are coupled, followed by final chemical modifications, such as the introduction of the methyl carbamate group, to yield the final this compound molecule.
Caption: Simplified workflow for the synthesis of this compound.
Analytical Methodologies
Robust analytical methods are essential for the quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the primary techniques employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of this compound.
Table 4: Example HPLC Method Parameters for this compound Analysis
| Parameter | Description | Reference |
| Column | Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile: Methanol: Water with 0.1% Triethylamine (50:10:40, v/v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 258 nm | |
| Retention Time | ~4.06 minutes |
Experimental Protocol Outline (HPLC):
-
Standard Preparation: A standard stock solution of this compound is prepared by dissolving a known quantity in a suitable solvent like methanol. Working standards are prepared by serial dilution.
-
Sample Preparation (Tablets): A number of tablets are weighed and ground to a fine powder. A portion of the powder equivalent to a specific dose is dissolved in the solvent, sonicated to ensure complete dissolution, and diluted to the final concentration.
-
Chromatography: The prepared standard and sample solutions are injected into the HPLC system.
-
Quantification: The peak area of this compound in the sample chromatogram is compared to the peak area from the standard to determine the concentration. The method must be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.
References
In-depth review of Vericiguat for cardiovascular disease research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vericiguat, a novel oral soluble guanylate cyclase (sGC) stimulator, represents a significant advancement in the management of cardiovascular diseases, particularly heart failure with reduced ejection fraction (HFrEF). By directly targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, this compound addresses a key pathophysiological mechanism in heart failure progression. This technical guide provides an in-depth review of this compound, detailing its mechanism of action, summarizing key preclinical and clinical trial data, and outlining the experimental protocols used in its evaluation. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in cardiovascular disease research.
Introduction
Heart failure is a complex clinical syndrome characterized by the heart's inability to pump an adequate supply of blood to meet the body's metabolic demands. A critical signaling pathway implicated in the pathophysiology of heart failure is the NO-sGC-cGMP pathway. In heart failure, endothelial dysfunction and increased oxidative stress lead to reduced NO bioavailability and impaired sGC activity, resulting in cGMP deficiency.[1] This deficiency contributes to myocardial and vascular dysfunction.[2]
This compound is a first-in-class sGC stimulator that works by directly stimulating sGC, independent of and synergistic with NO, to increase the production of cGMP.[1][2] This leads to smooth muscle relaxation, vasodilation, and has been shown to reduce cardiac hypertrophy and fibrosis.[1] This guide will delve into the technical details of this compound's pharmacology, and the preclinical and clinical evidence supporting its use.
Mechanism of Action
This compound's primary mechanism of action is the direct stimulation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In a healthy cardiovascular system, NO binds to sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to various physiological effects including smooth muscle relaxation (vasodilation), and inhibition of inflammation, fibrosis, and hypertrophy.
In heart failure, this pathway is impaired due to reduced NO bioavailability and sGC dysfunction. This compound bypasses the need for NO and directly stimulates sGC, and also sensitizes sGC to endogenous NO. This dual action restores cGMP production, leading to beneficial downstream effects on myocardial and vascular function.
References
Vericiguat: A Technical Guide on its Impact on Endothelial Dysfunction and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vericiguat, a novel oral soluble guanylate cyclase (sGC) stimulator, represents a significant advancement in the management of heart failure. Its unique mechanism of action directly targets the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of cardiovascular homeostasis that is often impaired in heart failure due to endothelial dysfunction and oxidative stress.[1][2][3] This technical guide provides an in-depth analysis of this compound's effects on these underlying pathophysiological processes. It consolidates preclinical and clinical data, details experimental methodologies used to evaluate its efficacy, and visualizes the complex signaling pathways involved. The evidence presented herein demonstrates this compound's capacity to not only enhance cGMP production but also to mitigate the detrimental effects of oxidative stress, thereby improving endothelial function.
The NO-sGC-cGMP Pathway: A Key Regulator of Cardiovascular Health
The NO-sGC-cGMP pathway is fundamental to maintaining normal vascular tone, cardiac contractility, and overall cardiovascular health.[1][4] Under physiological conditions, endothelial cells produce nitric oxide (NO), which diffuses to adjacent vascular smooth muscle cells. There, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a crucial second messenger, initiating a cascade of downstream effects through protein kinase G (PKG) that lead to vasodilation, and reductions in inflammation, fibrosis, and hypertrophy.
Pathway Dysregulation in Heart Failure
In heart failure, this signaling cascade is significantly impaired. The pathophysiology of heart failure is characterized by systemic inflammation and heightened oxidative stress. This pro-oxidative environment leads to:
-
Reduced NO Bioavailability: Reactive oxygen species (ROS) can scavenge NO, converting it to peroxynitrite, thereby reducing its availability to stimulate sGC.
-
sGC Desensitization and Deficiency: Oxidative stress can oxidize the ferrous (Fe2+) heme iron of sGC to its ferric (Fe3+) state, rendering the enzyme insensitive to NO and susceptible to degradation.
This impairment results in a cGMP deficiency, which contributes to the myocardial and vascular dysfunction characteristic of heart failure progression.
This compound's Dual Mechanism of Action
This compound is designed to directly counteract the cGMP deficiency observed in heart failure. It restores the NO-sGC-cGMP pathway through a dual mechanism of action that is effective even under conditions of low NO availability and high oxidative stress.
-
Direct sGC Stimulation: this compound binds to a specific site on the sGC enzyme, directly stimulating it to produce cGMP, independent of NO.
-
Sensitization to NO: this compound also enhances sGC's sensitivity to any remaining endogenous NO, further amplifying cGMP production.
By augmenting cGMP levels, this compound helps to restore normal vascular tone and improve myocardial function.
Impact on Endothelial Dysfunction
Endothelial dysfunction, a hallmark of heart failure, is characterized by impaired endothelium-dependent vasodilation, inflammation, and a prothrombotic state. By restoring cGMP signaling, this compound directly addresses the consequences of endothelial dysfunction. Preclinical studies have demonstrated that this compound can reverse high glucose-mediated impairment of acetylcholine-mediated vasorelaxation in isolated aortic rings, a key indicator of improved endothelial function. Clinical trials have shown that this compound leads to improvements in cardiac output and a decrease in systemic vascular resistance, consistent with its vasodilatory effects.
Impact on Oxidative Stress
This compound has demonstrated direct effects on reducing oxidative stress, which may contribute to a favorable feedback loop that further enhances NO-sGC-cGMP signaling. In vitro studies using human cardiac microvascular endothelial cells (HCMEC) and neonatal rat cardiomyocytes have provided quantitative evidence of these effects.
An in vitro study on HCMEC showed that under pro-inflammatory conditions induced by TNF-α, this compound significantly reduced the expression of the pro-oxidative protein gp91phox and the production of reactive oxygen species (ROS). Another study demonstrated that this compound attenuated angiotensin II-induced superoxide production in neonatal rat cardiomyocytes in a dose-dependent manner. This reduction in oxidative stress was associated with the suppression of downstream pro-hypertrophic signaling pathways like ERK 1/2 and p38 MAPK.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating this compound's effects on markers of oxidative stress and mitochondrial function.
Table 1: Effect of this compound on Oxidative Stress Markers in Human Cardiac Microvascular Endothelial Cells (HCMEC) under Pro-inflammatory Conditions (TNF-α)
| Marker | Control Group | TNF-α Group | TNF-α + this compound Group | P-value (TNF-α vs TNF-α + Ver) |
| gp91phox Expression (arbitrary units) | 8.50 ± 1.50 | 147.30 ± 10.90 | 10.96 ± 1.19 | p=0.001 |
| ROS Production (arbitrary units) | 1.52 ± 0.07 | 2.51 ± 0.08 | 1.53 ± 0.09 | p<0.001 |
| Mitochondrial Membrane Potential (ΔΨm) (fluorescence units) | 2.21 ± 0.14 | 0.56 ± 0.03 | 1.35 ± 0.06 | p<0.001 |
Table 2: Effect of this compound on Angiotensin II-Induced Superoxide Production in Neonatal Rat Cardiomyocytes
| Treatment Group | NADPH-stimulated Superoxide (RLU/mg) | P-value (vs Angiotensin II) |
| Control | N/A | N/A |
| Angiotensin II (1.0µM) | 40208 ± 6107 | - |
| Angiotensin II + this compound (0.1µM) | 28240 ± 6507 | p = 0.03 |
| Angiotensin II + this compound (1.0µM) | 25221 ± 6496 | p = 0.007 |
| Angiotensin II + this compound (10µM) | 8230 ± 2568 | p < 0.0001 |
Table 3: Effect of this compound on Angiotensin II-Induced ERK 1/2 Phosphorylation in Neonatal Rat Cardiomyocytes
| Treatment Group | Fold Change in Phosphorylation | P-value (vs Angiotensin II) |
| Angiotensin II | (Baseline) | - |
| Angiotensin II + this compound (1.0µM) | 0.58 | p = 0.04 |
| Angiotensin II + this compound (10µM) | 0.45 | p = 0.006 |
Experimental Protocols
Assessment of Endothelial Function
-
Flow-Mediated Dilation (FMD): This non-invasive technique uses high-resolution ultrasound to measure the diameter of the brachial artery at rest and after a period of reactive hyperemia induced by inflating a blood pressure cuff on the forearm. An increase in arterial diameter post-ischemia indicates NO-mediated endothelial function. FMD is defined as the percentage change in diameter from baseline.
-
Ex Vivo Vascular Reactivity (Wire Myography): Isolated aortic rings from animal models are mounted in an organ chamber bath. The rings are subjected to various concentrations of vasoconstrictors and vasodilators (e.g., acetylcholine) to construct dose-response curves. This method allows for direct assessment of endothelium-dependent and -independent vasorelaxation.
Assessment of Oxidative Stress
-
Measurement of Reactive Oxygen Species (ROS):
-
Fluorescent Probes: Cellular ROS levels can be quantified using live-cell fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA). Upon entering the cell, DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent DCF, which can be measured using a plate reader, flow cytometer, or microscope.
-
Luminometry: Superoxide production can be quantified using luminometry, as was done in the study with neonatal rat cardiomyocytes, which measured NADPH-stimulated superoxide.
-
-
Lipid Peroxidation Assay (TBARS Assay): Malondialdehyde (MDA), a byproduct of lipid peroxidation, is a common marker of oxidative stress. The Thiobarbituric Acid Reactive Substances (TBARS) assay involves the reaction of MDA with thiobarbituric acid to produce a colored product that can be measured colorimetrically (OD ~532 nm).
-
Western Blot Analysis: This technique is used to measure the expression levels of specific proteins involved in oxidative stress pathways, such as gp91phox (a subunit of NADPH oxidase) or signaling proteins like phosphorylated ERK 1/2.
Conclusion and Future Directions
This compound's mechanism of action is uniquely suited to address the core pathophysiological impairments of the NO-sGC-cGMP pathway in heart failure. By directly stimulating sGC and enhancing its sensitivity to NO, this compound effectively increases cGMP levels, leading to improved vascular and myocardial function. Furthermore, compelling preclinical evidence demonstrates that this compound can attenuate oxidative stress by reducing ROS production and the expression of pro-oxidative enzymes. This dual action on both the signaling pathway and the underlying oxidative environment highlights its therapeutic potential.
For drug development professionals, the success of this compound underscores the viability of targeting the NO-sGC-cGMP pathway. Future research should continue to explore the long-term effects of this compound on vascular and cardiac remodeling and further elucidate the molecular mechanisms by which it mitigates oxidative stress. Understanding these multifaceted effects will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this innovative therapy.
References
Methodological & Application
Application Notes and Protocols for In Vitro Measurement of Vericiguat Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vericiguat is a novel oral soluble guanylate cyclase (sGC) stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction.[1][2][3][4][5] Its mechanism of action involves the direct stimulation of sGC, a key enzyme in the nitric oxide (NO) signaling pathway, independent of and synergistic with NO. This leads to increased intracellular cyclic guanosine monophosphate (cGMP) production, resulting in vasodilation and other beneficial cardiovascular effects. Accurate and reproducible in vitro potency assays are crucial for the research and development of this compound and other sGC modulators.
These application notes provide a detailed overview of in vitro assays to measure the potency of this compound, including a summary of reported potency data and a comprehensive experimental protocol for a cell-based sGC activity assay.
Data Presentation: this compound In Vitro Potency
The potency of this compound is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the drug that elicits 50% of the maximal response in a given assay. The following table summarizes the reported in vitro potency of this compound from a key study.
| Assay Type | System | Condition | This compound EC50 (nM) | Reference |
| sGC Activity Assay | Recombinant CHO cell line overexpressing rat sGC | - | 1005 ± 145 | |
| sGC Activity Assay | Recombinant CHO cell line overexpressing rat sGC | In the presence of 30 nM SNAP (NO donor) | 39.0 ± 5.1 | |
| sGC Activity Assay | Recombinant CHO cell line overexpressing rat sGC | In the presence of 100 nM SNAP (NO donor) | 10.6 ± 1.7 | |
| sGC Activity Assay | Highly purified recombinant sGC | - | 1.7- to 57.6-fold stimulation at 0.01–100 µM |
Note: The data clearly demonstrates the synergistic effect of an NO donor (SNAP) on the potency of this compound, resulting in a significantly lower EC50 value.
Signaling Pathway of this compound
This compound directly stimulates soluble guanylate cyclase (sGC), an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). It also sensitizes sGC to endogenous nitric oxide (NO). The increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn mediates various downstream effects, including smooth muscle relaxation and vasodilation.
Experimental Protocol: Cell-Based sGC Activity Assay
This protocol describes a method to determine the potency of this compound by measuring its ability to stimulate cGMP production in a recombinant cell line overexpressing sGC.
1. Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing rat soluble guanylate cyclase (sGC).
-
Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain sGC expression.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Lysis Buffer: 0.1 M HCl or a commercially available cell lysis buffer compatible with cGMP immunoassays.
-
cGMP Immunoassay Kit: A competitive enzyme-linked immunosorbent assay (ELISA) kit for the quantitative determination of cGMP.
-
96-well Cell Culture Plates: Clear, flat-bottom plates for cell seeding and treatment.
-
Multi-channel Pipettes and Tips
-
Plate Reader: Capable of measuring absorbance at the wavelength specified by the cGMP immunoassay kit manufacturer.
2. Experimental Workflow
3. Detailed Methodology
3.1. Cell Culture and Seeding
-
Culture the CHO-sGC cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
On the day of the experiment, detach the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Count the cells and adjust the density to a predetermined optimal seeding concentration (e.g., 2 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24-48 hours to allow for cell attachment and confluence.
3.2. Compound Preparation and Treatment
-
Prepare a series of this compound dilutions in assay buffer from the stock solution. A typical concentration range for an initial experiment could be from 1 nM to 100 µM.
-
Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration) and a positive control (e.g., a known sGC activator or an NO donor like SNAP).
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
3.3. Cell Lysis and cGMP Measurement
-
After the incubation period, aspirate the treatment solutions from the wells.
-
Add 100 µL of lysis buffer (e.g., 0.1 M HCl) to each well.
-
Incubate the plate at room temperature for 10-15 minutes with gentle shaking to ensure complete cell lysis.
-
The cell lysates containing the intracellular cGMP can now be used for quantification.
-
Follow the instructions provided with the cGMP immunoassay (ELISA) kit to measure the cGMP concentration in each sample. This typically involves transferring the lysates (or a dilution thereof) to the ELISA plate, adding the kit reagents, incubating, washing, and finally measuring the absorbance.
3.4. Data Analysis
-
Construct a standard curve using the cGMP standards provided in the ELISA kit.
-
Use the standard curve to determine the cGMP concentration in each of the experimental samples.
-
Plot the cGMP concentration (or fold increase over basal) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R).
-
From the fitted curve, determine the EC50 value for this compound.
Conclusion
The described in vitro cell-based assay provides a robust and reliable method for determining the potency of this compound and other sGC stimulators. By quantifying the production of the second messenger cGMP, this assay directly reflects the pharmacological activity of the compound on its target. The provided protocol and data serve as a valuable resource for researchers and professionals involved in the study and development of drugs targeting the NO-sGC-cGMP signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacokinetic and Pharmacodynamic Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vericiguat in Animal Models of Heart Failure
These application notes provide a comprehensive overview of preclinical animal models used to investigate the therapeutic effects of Vericiguat in heart failure. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a soluble guanylate cyclase (sGC) stimulator approved for the treatment of heart failure with reduced ejection fraction (HFrEF).[1][2] It works by directly stimulating sGC, an enzyme in the nitric oxide (NO) signaling pathway, leading to increased production of cyclic guanosine monophosphate (cGMP).[1][3][4] This results in vasodilation and is thought to have beneficial effects on myocardial function and remodeling. Preclinical studies in various animal models have been instrumental in elucidating the mechanisms of action and therapeutic potential of this compound in heart failure.
Animal Models
Several animal models have been employed to study the efficacy of this compound in recapitulating the pathophysiology of heart failure. The most common models include:
-
Pressure-Overload Induced Heart Failure: Transverse Aortic Constriction (TAC) in mice is a widely used model to mimic hypertension-induced heart failure.
-
Chemotherapy-Induced Cardiomyopathy: Doxorubicin (DOX)-induced cardiomyopathy in rats serves as a model for toxicant-related heart failure.
-
Ischemia/Reperfusion Injury: Ligation of the left anterior descending (LAD) coronary artery in pigs is a translational model for heart failure following myocardial infarction.
Signaling Pathway of this compound
This compound's primary mechanism of action is the stimulation of the NO-sGC-cGMP signaling pathway. In heart failure, NO bioavailability is often reduced, leading to impaired cGMP signaling and subsequent myocardial and vascular dysfunction. This compound bypasses the need for endogenous NO to a certain extent by directly stimulating sGC, thereby restoring cGMP levels and promoting beneficial downstream effects.
References
- 1. This compound, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering Vericiguat in Rodent Models of Cardiac Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of vericiguat, a soluble guanylate cyclase (sGC) stimulator, in various rodent models of cardiac disease. The included protocols are designed to ensure reproducible and reliable experimental outcomes for preclinical research.
Introduction
This compound is a novel therapeutic agent that modulates the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway.[1] In cardiovascular diseases, this pathway is often impaired, leading to endothelial dysfunction, inflammation, and fibrosis. This compound directly stimulates sGC, increasing cGMP levels, which in turn can improve myocardial and vascular function.[1][2] This document outlines protocols for administering this compound in rodent models of cardiac disease and for assessing its therapeutic effects.
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
This compound's primary mechanism of action is the direct stimulation of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This action is independent of and synergistic with nitric oxide (NO). The subsequent increase in intracellular cGMP activates protein kinase G (PKG), which mediates a range of downstream effects including vasodilation, and reductions in fibrosis, hypertrophy, and inflammation. In some contexts, such as myocardial infarction, this compound has also been shown to modulate the CaMKII signaling pathway.
This compound directly stimulates sGC to increase cGMP production.
Experimental Workflow
A typical experimental workflow for evaluating this compound in a rodent model of cardiac disease involves several key stages, from model induction to terminal analysis.
A generalized workflow for in vivo studies with this compound.
Rodent Models of Cardiac Disease
This compound has been investigated in several rodent models of cardiac disease. The choice of model depends on the specific research question.
| Model | Description | Species | Key Pathological Features |
| Doxorubicin-Induced Cardiomyopathy (DIC) | A model of chemotherapy-induced cardiotoxicity. Doxorubicin is administered intraperitoneally to induce cardiac dysfunction. | Rat | Left ventricular dilation, reduced systolic function, myocardial fibrosis, and apoptosis. |
| Myocardial Infarction (MI) | Surgical ligation of the left anterior descending (LAD) coronary artery to induce an infarct. | Mouse, Rat | Ventricular remodeling, cardiac dysfunction, fibrosis, and increased susceptibility to arrhythmias. |
| Transverse Aortic Constriction (TAC) | A surgical model of pressure overload-induced cardiac hypertrophy and heart failure. | Mouse | Left ventricular hypertrophy, fibrosis, and eventual cardiac decompensation. |
| Mitral Regurgitation (MR) | Surgically induced damage to the mitral valve to create volume overload. | Rat | Cardiac remodeling, preserved cardiac function initially, followed by dysfunction. |
| Hypertension-Induced Heart Failure with Preserved Ejection Fraction (HFpEF) | Can be induced in transgenic models (e.g., RenTG rats) treated with L-NAME. | Rat | Diastolic dysfunction, interstitial fibrosis, and left ventricular hypertrophy. |
Quantitative Data Summary
The following tables summarize the reported effects of this compound in various rodent models of cardiac disease.
Table 1: Effects of this compound on Cardiac Function (Echocardiography)
| Model | Species | This compound Dose | Treatment Duration | Change in Left Ventricular Ejection Fraction (LVEF) | Change in Left Ventricular Fractional Shortening (LVFS) | Reference |
| Doxorubicin-Induced Cardiomyopathy | Rat | 1 mg/kg/day | 8 weeks | Significant Increase | Significant Increase | |
| Mitral Regurgitation | Rat | 0.5 mg/kg/day | 8 weeks | Preserved function | Preserved function | |
| Myocardial Infarction | Mouse | Not Specified | 28 days | Significant Increase | Not Reported |
Table 2: Effects of this compound on Hemodynamics and Cardiac Remodeling
| Model | Species | This compound Dose | Treatment Duration | Change in Blood Pressure | Change in Cardiac Fibrosis | Reference |
| Doxorubicin-Induced Cardiomyopathy | Rat | 1 mg/kg/day | 8 weeks | Significant increase compared to DOX group | Significant Decrease | |
| Mitral Regurgitation | Rat | 0.5 mg/kg/day | 8 weeks | Significant Decrease | Significant Decrease | |
| Myocardial Infarction | Mouse | Not Specified | 28 days | Not Reported | Significant Decrease | |
| HFpEF Model | Rat | 0.1, 0.3, 1, 3 mg/kg/day | 8-10 weeks | No change at lower, effective doses | Not explicitly quantified |
Experimental Protocols
Protocol 1: Induction of Doxorubicin-Induced Cardiomyopathy in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Doxorubicin Preparation: Dissolve doxorubicin hydrochloride in sterile saline.
-
Induction: Administer doxorubicin via intraperitoneal (IP) injection at a dose of 1 mg/kg twice a week for 6 weeks for a cumulative dose of 12 mg/kg. A control group should receive an equivalent volume of saline.
-
Confirmation of Cardiomyopathy: Perform baseline echocardiography after the 6-week induction period to confirm cardiac dysfunction (e.g., reduced LVEF).
Protocol 2: this compound Administration by Oral Gavage
-
Preparation of this compound Suspension: Suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage: Prepare suspensions to deliver the desired dose (e.g., 0.5 mg/kg, 1 mg/kg) in a volume of approximately 5-10 mL/kg.
-
Administration:
-
Gently restrain the rodent.
-
Insert a sterile, ball-tipped gavage needle into the esophagus.
-
Slowly administer the this compound suspension.
-
Administer once daily for the duration of the study.
-
Protocol 3: Echocardiographic Assessment of Cardiac Function
-
Anesthesia: Anesthetize the rodent (e.g., with isoflurane).
-
Hair Removal: Remove chest hair using a depilatory cream.
-
Imaging:
-
Use a high-frequency ultrasound system with a linear transducer.
-
Obtain parasternal long-axis and short-axis views.
-
Acquire M-mode images at the level of the papillary muscles.
-
-
Measurements:
-
Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs).
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS).
-
Protocol 4: Blood Pressure Monitoring via Radiotelemetry
-
Telemetry Device Implantation:
-
Surgically implant a telemetry transmitter according to the manufacturer's instructions. For rats, the catheter is often placed in the abdominal aorta.
-
Allow for a post-operative recovery period of at least 7-10 days.
-
-
Data Acquisition:
-
House animals individually in cages placed on receiver platforms.
-
Record blood pressure continuously or at specified intervals.
-
Protocol 5: Histological Analysis of Cardiac Fibrosis (Masson's Trichrome Staining)
-
Tissue Preparation:
-
Euthanize the animal and excise the heart.
-
Fix the heart in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin.
-
Stain with Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline blue.
-
Dehydrate and mount.
-
-
Quantification:
-
Capture digital images of the stained sections.
-
Use image analysis software to quantify the blue-stained fibrotic area relative to the total tissue area.
-
Protocol 6: Assessment of Apoptosis (TUNEL Assay)
-
Tissue Preparation: Prepare paraffin-embedded tissue sections as described for fibrosis analysis.
-
TUNEL Staining:
-
Deparaffinize and rehydrate sections.
-
Perform antigen retrieval.
-
Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves:
-
Permeabilization of cells.
-
Incubation with Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., dUTP-biotin).
-
Detection of the incorporated label using a fluorescent or chromogenic substrate.
-
-
-
Quantification:
-
Count the number of TUNEL-positive nuclei and the total number of nuclei in multiple high-power fields.
-
Calculate the apoptotic index as (TUNEL-positive nuclei / total nuclei) x 100.
-
Conclusion
This compound has demonstrated therapeutic potential in a variety of rodent models of cardiac disease by targeting the impaired NO-sGC-cGMP signaling pathway. The protocols and data presented in these application notes provide a framework for researchers to effectively design and execute preclinical studies to further investigate the cardioprotective effects of this compound. Consistent application of these methodologies will contribute to a more comprehensive understanding of its therapeutic mechanisms and potential clinical applications.
References
Application Notes and Protocols: Cell-based Assays for Screening Vericiguat Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vericiguat is a first-in-class oral soluble guanylate cyclase (sGC) stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF).[1][2] In pathophysiological conditions such as heart failure, impaired nitric oxide (NO) bioavailability and increased oxidative stress can lead to reduced activity of the NO-sGC-cGMP signaling pathway, contributing to myocardial and vascular dysfunction.[3][4] this compound directly stimulates sGC, independent of and synergistic with NO, to increase the production of the second messenger cyclic guanosine monophosphate (cGMP).[5] This elevation in cGMP leads to smooth muscle relaxation and vasodilation.
These application notes provide detailed protocols for cell-based assays designed to screen and characterize the activity of this compound and other sGC modulators. The primary method described is a Homogeneous Time-Resolved Fluorescence (HTRF) assay for the quantitative measurement of cGMP in cultured cells. An alternative method for assessing downstream signaling through vasodilator-stimulated phosphoprotein (VASP) phosphorylation is also discussed.
This compound's Mechanism of Action
This compound's therapeutic effect is mediated through the direct stimulation of sGC, a key enzyme in the NO signaling pathway. Under normal physiological conditions, NO binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. In heart failure, endothelial dysfunction and oxidative stress can impair this process. This compound stimulates sGC in a dual manner: it directly stimulates the enzyme to a basal level of activity and it enhances the sensitivity of sGC to endogenous NO. This results in a significant increase in intracellular cGMP levels, leading to the desired therapeutic effects of vasodilation and reduced cardiac workload.
Experimental Protocols
Primary Assay: cGMP HTRF Immunoassay
This protocol describes the measurement of intracellular cGMP accumulation in response to this compound stimulation using a competitive immunoassay in a 384-well plate format. The assay is based on HTRF technology.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing human sGC subunits (α1 and β1) are recommended. Alternatively, primary rat aortic smooth muscle cells can be used.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Phosphodiesterase (PDE) Inhibitor: 1 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cGMP degradation.
-
cGMP HTRF Assay Kit: (e.g., from Cisbio, PerkinElmer) containing cGMP-d2 conjugate and anti-cGMP cryptate antibody.
-
384-well white, low-volume plates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Seeding:
-
Culture CHO-sGC cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed 5,000-10,000 cells per well in a 384-well plate in a volume of 20 µL.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compounds in assay buffer containing IBMX. The final DMSO concentration should be ≤ 0.5%.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of assay buffer containing IBMX to each well.
-
Add 10 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cGMP Detection:
-
Following the manufacturer's instructions for the HTRF kit, prepare the cGMP-d2 and anti-cGMP cryptate solutions in the provided lysis buffer.
-
Add 10 µL of the cGMP-d2 solution to each well.
-
Add 10 µL of the anti-cGMP cryptate solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is inversely proportional to the cGMP concentration.
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Convert the HTRF ratio of the samples to cGMP concentrations using the standard curve.
-
Plot the cGMP concentration against the log of the this compound concentration and fit a four-parameter logistic equation to determine the EC50.
-
Secondary Assay: VASP Phosphorylation Assay
This assay measures the phosphorylation of VASP, a downstream target of cGMP-dependent protein kinase G (PKG), as an alternative readout for this compound activity.
Materials:
-
Cell Line: Rat aortic smooth muscle cells.
-
This compound and other reagents as in the primary assay.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-VASP (Ser239) and total VASP.
-
Detection System: Western blot or ELISA-based detection system.
Protocol:
-
Cell Culture and Stimulation:
-
Seed and culture rat aortic smooth muscle cells in 6-well plates.
-
Starve cells in serum-free media for 4-6 hours.
-
Treat cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Detection of VASP Phosphorylation:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies for phospho-VASP and total VASP, followed by appropriate secondary antibodies.
-
ELISA: Use a commercially available VASP phosphorylation ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the band intensity (Western blot) or absorbance (ELISA).
-
Normalize the phospho-VASP signal to the total VASP signal.
-
Plot the normalized signal against the log of the this compound concentration to determine the EC50.
-
Data Presentation
The following tables summarize representative quantitative data for sGC modulators from cell-based assays.
Table 1: Potency of sGC Modulators in a cGMP Assay
| Compound | Cell Type | Assay Type | EC50 (nM) | Max. cGMP Fold Increase | Reference |
| This compound | CHO-sGC | HTRF | 50 - 150 | 50 - 200 | Hypothetical Data |
| Riociguat | CHO-sGC | HTRF | 30 - 100 | 70 - 250 | |
| BAY 41-2272 | CHO-sGC | HTRF | 20 - 80 | 80 - 300 | |
| NO Donor (DEA/NO) | CHO-sGC | HTRF | 100 - 500 | 10 - 50 |
Table 2: VASP Phosphorylation in Response to sGC Modulators
| Compound | Cell Type | Assay Type | EC50 (nM) | Max. Response (% of Control) | Reference |
| GSK2181236A | Rat Aortic Smooth Muscle | P-VASP Assay | 12.7 | >300% | |
| BAY 60-4552 | Rat Aortic Smooth Muscle | P-VASP Assay | Not specified | >300% |
Conclusion
The described cell-based assays provide robust and reliable methods for screening and characterizing the activity of this compound and other sGC modulators. The cGMP HTRF assay is a high-throughput method ideal for primary screening, while the VASP phosphorylation assay offers a valuable secondary assay to confirm downstream pathway activation. These protocols can be adapted for various research and drug development applications, from lead identification to mechanism of action studies.
References
Measuring cGMP Production in Response to Vericiguat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vericiguat is a novel oral soluble guanylate cyclase (sGC) stimulator approved for the treatment of symptomatic chronic heart failure.[1] Its mechanism of action centers on the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which is often impaired in heart failure conditions.[2][3] this compound directly stimulates sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, leading to increased intracellular cGMP levels.[4] This elevation in cGMP mediates a range of physiological effects, including vasodilation, and has anti-hypertrophic, anti-fibrotic, and anti-inflammatory properties.
These application notes provide detailed protocols for measuring cGMP production in response to this compound in both in vitro and in vivo settings. The following sections will cover the essential background, experimental design considerations, and step-by-step instructions for quantifying this compound-induced cGMP synthesis.
Signaling Pathway of this compound
This compound enhances cGMP production through a dual mechanism. Firstly, it sensitizes sGC to endogenous NO, amplifying the signal. Secondly, it can directly stimulate sGC independently of NO, which is particularly relevant in conditions of low NO bioavailability, such as heart failure. The resulting increase in intracellular cGMP leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets to elicit cellular responses.
Caption: this compound signaling pathway.
Experimental Design Considerations
Several factors should be considered when designing experiments to measure cGMP production in response to this compound:
-
Cell Type/Tissue: The choice of biological material is critical. Relevant cell types include vascular smooth muscle cells, cardiac fibroblasts, and platelets. The expression and activity of sGC can vary between cell types.
-
This compound Concentration: A dose-response curve should be generated to determine the optimal concentration of this compound. Concentrations used in in vitro studies typically range from nanomolar to low micromolar.
-
Incubation Time: The kinetics of cGMP production should be determined by performing a time-course experiment.
-
Phosphodiesterase (PDE) Inhibition: cGMP is rapidly degraded by PDEs. To accurately measure cGMP production, it is often necessary to include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in the experimental buffer.
-
Assay Method: Several methods are available for quantifying cGMP, each with its own advantages and limitations. Common methods include Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and homogeneous time-resolved fluorescence (HTRF) assays.
Experimental Protocols
The following are detailed protocols for measuring cGMP production in cultured cells and tissue samples.
Protocol 1: cGMP Measurement in Cultured Cells using ELISA
This protocol describes the use of a competitive ELISA to measure cGMP levels in cell lysates.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., human aortic vascular smooth muscle cells) in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, replace the culture medium with serum-free medium and incubate for a period to serum-starve the cells.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cGMP degradation.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control for the desired time (e.g., 10, 30, 60 minutes).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer (e.g., 100 µL of 0.1 M HCl for a 96-well plate) to each well.
-
Incubate on ice for 10-20 minutes to ensure complete lysis.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cGMP.
-
-
cGMP Measurement:
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:
-
Preparing a standard curve using the provided cGMP standards.
-
Adding samples and standards to the antibody-coated microplate.
-
Adding a fixed amount of HRP-conjugated cGMP, which will compete with the cGMP in the samples/standards for antibody binding.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the cGMP concentration in the samples by comparing their absorbance values to the standard curve. The absorbance is inversely proportional to the amount of cGMP in the sample.
-
Normalize the cGMP concentration to the protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
-
Caption: Experimental workflow for cGMP measurement in cells.
Protocol 2: cGMP Measurement in Tissues using Radioimmunoassay (RIA)
This protocol outlines the measurement of cGMP in tissue homogenates using a competitive RIA. Note: This protocol involves the use of radioactive materials and requires appropriate safety precautions and licensing.
Materials:
-
Tissue of interest (e.g., heart, aorta)
-
Liquid nitrogen
-
Homogenizer
-
Trichloroacetic acid (TCA)
-
Water-saturated diethyl ether
-
Commercially available cGMP RIA kit (containing [¹²⁵I]-cGMP tracer, cGMP antibody, and standards)
-
Gamma counter
Procedure:
-
Tissue Collection and Homogenization:
-
Rapidly excise the tissue of interest and immediately freeze it in liquid nitrogen to prevent cGMP degradation.
-
Weigh the frozen tissue and homogenize it in a suitable volume of cold 6% TCA (e.g., 1:10 w/v).
-
-
Extraction of cGMP:
-
Centrifuge the homogenate at 2,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Wash the supernatant four times with five volumes of water-saturated diethyl ether to remove the TCA. The upper ether layer should be discarded after each wash.
-
Lyophilize the aqueous extract to dryness.
-
-
cGMP Measurement:
-
Reconstitute the lyophilized extract in the assay buffer provided with the RIA kit.
-
Perform the cGMP RIA according to the manufacturer's instructions. This typically involves:
-
Preparing a standard curve with known amounts of non-radioactive cGMP.
-
Incubating the reconstituted samples and standards with a fixed amount of [¹²⁵I]-cGMP tracer and a limited amount of cGMP-specific antibody.
-
Separating the antibody-bound cGMP from the free cGMP (e.g., by precipitation with a secondary antibody).
-
Measuring the radioactivity of the bound fraction using a gamma counter.
-
-
-
Data Analysis:
-
The amount of radioactivity is inversely proportional to the concentration of cGMP in the sample.
-
Calculate the cGMP concentration in the samples by comparing their radioactivity counts to the standard curve.
-
Express the results as pmol of cGMP per mg of tissue wet weight.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.
| Cell/Tissue Type | Treatment | cGMP Concentration (pmol/mg protein or pmol/g tissue) | Fold Change vs. Control | Reference |
| Human Aortic Vascular Smooth Muscle Cells | Vehicle Control | Value | 1.0 | |
| This compound (1 µM) | Value | Value | ||
| Human Cardiac Fibroblasts | Control | Value | 1.0 | |
| This compound (30 µM) | Value | Value | ||
| Recombinant sGC | NO-independent | N/A | 1.7 - 57.6 |
Note: Specific values for cGMP concentration and fold change should be inserted based on experimental results.
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for researchers to accurately measure cGMP production in response to this compound. By carefully considering the experimental design and choosing the appropriate assay method, scientists can effectively investigate the pharmacodynamic effects of this important therapeutic agent and further elucidate its role in the NO-sGC-cGMP signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medstaff.chsbuffalo.org [medstaff.chsbuffalo.org]
- 4. This compound for Heart Failure with Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Vericiguat in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing vericiguat, a soluble guanylate cyclase (sGC) stimulator, in isolated organ bath experiments. This document outlines the mechanism of action, detailed experimental protocols for assessing its vasodilatory effects, and a summary of reported quantitative data.
Introduction
This compound is a novel therapeutic agent that directly stimulates sGC, a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3][4] In cardiovascular physiology, the NO-sGC-cGMP pathway is crucial for regulating vascular tone, with its impairment contributing to endothelial dysfunction.[4] this compound enhances cGMP production, leading to smooth muscle relaxation and vasodilation. Isolated organ bath experiments are a fundamental ex vivo technique to characterize the pharmacological properties of vasoactive compounds like this compound, allowing for the determination of potency and efficacy in a controlled environment.
Mechanism of Action
This compound's primary mechanism involves the direct stimulation of sGC, independent of and synergistic with nitric oxide (NO). This action increases the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation (vasodilation).
Experimental Protocols
This section provides detailed protocols for investigating the effects of this compound on isolated vascular tissues using an organ bath setup.
Materials and Reagents
-
Isolated Tissue: Freshly dissected blood vessels (e.g., thoracic aorta, saphenous artery) from a suitable animal model (e.g., rat, rabbit, mouse).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used.
-
Composition of Krebs-Henseleit Solution (per 1 Liter):
Component Molarity (mM) Weight (g) NaCl 118.4 6.92 KCl 4.7 0.35 CaCl₂·2H₂O 2.5 0.37 MgSO₄·7H₂O 1.2 0.29 KH₂PO₄ 1.2 0.16 NaHCO₃ 25.0 2.10 | Glucose | 11.1 | 2.00 |
-
-
Gases: Carbogen (95% O₂ / 5% CO₂).
-
Vasoconstrictors: Phenylephrine, Norepinephrine, U46619 (thromboxane A2 analog), or high KCl solution to induce pre-contraction.
-
This compound Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Data Acquisition System: Isometric force transducer coupled with a data acquisition system (e.g., PowerLab with LabChart software).
Experimental Workflow
Detailed Methodologies
1. Tissue Preparation:
- Euthanize the animal according to approved ethical protocols.
- Carefully dissect the desired blood vessel and place it in cold, oxygenated Krebs-Henseleit solution.
- Under a dissecting microscope, remove adherent connective and adipose tissue.
- Cut the vessel into rings of 2-4 mm in length. For some experiments, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire or wooden stick.
2. Organ Bath Setup:
- Mount the vascular rings on stainless steel hooks or wires in the organ bath chambers filled with Krebs-Henseleit solution.
- Maintain the temperature at 37°C and continuously bubble with carbogen (95% O₂ / 5% CO₂).
- Connect the upper hook/wire to an isometric force transducer to record changes in tension.
3. Equilibration and Viability Check:
- Allow the tissues to equilibrate for 60-90 minutes under a basal tension (e.g., 1-2 grams for rat aorta), washing with fresh Krebs-Henseleit solution every 15-20 minutes.
- After equilibration, assess the viability of the rings by inducing a contraction with a high potassium chloride (KCl) solution (e.g., 60-80 mM).
- Wash the tissues thoroughly to return to baseline tension.
4. Pre-contraction:
- Induce a submaximal, stable contraction using a vasoconstrictor such as phenylephrine (e.g., 1 µM) or norepinephrine. The level of pre-contraction should be approximately 60-80% of the maximal response to KCl.
5. Generation of Concentration-Response Curve:
- Once a stable plateau of contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 1 nM to 10 µM).
- Allow the response to each concentration to stabilize before adding the next.
6. Data Acquisition and Analysis:
- Record the isometric tension continuously using a data acquisition system.
- Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the vasoconstrictor.
- Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
- Calculate the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) value from the curve using non-linear regression analysis (e.g., a four-parameter logistic equation).
Data Presentation
The following table summarizes quantitative data for this compound from isolated organ bath experiments.
| Tissue | Species | Condition | Pre-constrictor | Parameter | Value | Reference |
| Saphenous Artery Rings | Rabbit | Nitrate-tolerant | Not Specified | IC₅₀ | 5.8 nM | |
| Aortic Rings | Mouse | High Glucose | Acetylcholine | - | Improved Relaxation |
More comprehensive quantitative data from a wider range of isolated organ bath studies with this compound is needed to expand this table.
Conclusion
The isolated organ bath is an invaluable tool for characterizing the vasodilatory effects of this compound. The provided protocols offer a standardized approach to assess its potency and efficacy in various vascular tissues. These experiments are crucial for preclinical drug development and for understanding the pharmacological profile of sGC stimulators in the context of cardiovascular research. Further studies are encouraged to explore the effects of this compound in different vascular beds and under various pathophysiological conditions.
References
Application Notes and Protocols for Assessing Vericiguat's Effect on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to assess the effect of Vericiguat, a soluble guanylate cyclase (sGC) stimulator, on platelet aggregation. Detailed protocols for key experiments are provided to enable researchers to investigate the antiplatelet potential of this compound and similar compounds.
Introduction
This compound is a novel therapeutic agent that stimulates sGC, a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] This pathway plays a crucial role in regulating various physiological processes, including vascular tone and platelet function.[3][4] In heart failure, where NO bioavailability is often reduced, this compound helps to restore the NO-sGC-cyclic guanosine monophosphate (cGMP) signaling cascade.[3] The subsequent increase in cGMP levels is associated with vasodilation and has been shown in some studies to inhibit platelet activation and thrombosis.
However, the effect of this compound on platelet aggregation has yielded conflicting results in different studies. Preclinical studies have demonstrated a direct inhibitory effect of this compound on platelet aggregation and thrombosis in a concentration-dependent manner. Conversely, studies in healthy human volunteers, even with co-administration of aspirin, did not show a significant impact on platelet aggregation. These discrepancies highlight the importance of utilizing a range of robust and well-characterized assays to fully elucidate the effects of this compound on platelet function.
This document outlines several established methods for assessing platelet aggregation and activation, providing detailed protocols to guide researchers in their investigations of this compound.
Signaling Pathway of this compound in Platelets
This compound's mechanism of action in platelets involves the stimulation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). This in turn activates protein kinase G (PKG), which phosphorylates a number of downstream targets to inhibit platelet activation and aggregation.
References
- 1. thecvc.ca [thecvc.ca]
- 2. This compound, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Heart Failure: Characteristics, Scientific Evidence and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Vericiguat in Pulmonary Hypertension Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vericiguat is a novel oral soluble guanylate cyclase (sGC) stimulator.[1][2] It works by directly stimulating sGC, an enzyme crucial in the nitric oxide (NO) signaling pathway, and sensitizing it to endogenous NO.[3][4] This enhances the production of cyclic guanosine monophosphate (cGMP), a second messenger that plays a key role in regulating vascular tone, with increased cGMP levels leading to vasodilation.[2] While this compound is currently approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF), its mechanism of action holds significant therapeutic potential for conditions characterized by endothelial dysfunction and impaired NO-sGC-cGMP signaling, such as pulmonary hypertension.
It is important to note that this compound is not approved for the treatment of pulmonary hypertension. Another sGC stimulator, riociguat, is approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). This compound distinguishes itself from riociguat with a longer half-life, which allows for once-daily dosing.
These application notes provide an overview of the current research on this compound in the context of pulmonary hypertension, including preclinical data and planned clinical investigations. Detailed protocols for key experimental models are also provided to facilitate further research in this area.
Signaling Pathway
The therapeutic effects of this compound are mediated through the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) pathway. In pulmonary hypertension, endothelial dysfunction leads to reduced NO bioavailability and impaired sGC activity. This compound directly stimulates sGC, increasing cGMP production, which in turn promotes vasodilation and is anticipated to reduce pulmonary vascular resistance and pressure.
References
- 1. Different Effects of Riociguat and this compound on Pulmonary Vessels and Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method of Isolated Ex Vivo Lung Perfusion in a Rat Model: Lessons Learned from Developing a Rat EVLP Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An isolated perfused rat lung preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of this compound in the Expanding Realm of Heart Failure Pharmacotherapy: An Overview of the VICTORIA Trial - American College of Cardiology [acc.org]
Troubleshooting & Optimization
Vericiguat Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with vericiguat in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high permeability and low aqueous solubility.[1][2] It is a weakly basic and lipophilic compound.[1] Key properties are summarized in the table below.
Q2: Why is the solubility of this compound pH-dependent?
A2: this compound is a weakly basic compound with a pKa of 4.7.[1] This means that in acidic environments (pH < 4.7), it becomes protonated and more soluble in aqueous media. Conversely, its solubility significantly decreases in neutral and alkaline conditions.[1]
Q3: What common solvents can be used to dissolve this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF), with a solubility of approximately 1 mg/mL. It is only slightly soluble in acetone and very slightly soluble in ethanol, methanol, and ethyl acetate. It is considered practically insoluble in 2-propanol and most aqueous buffers under neutral conditions.
Q4: How does food intake affect this compound's bioavailability?
A4: The absolute bioavailability of this compound is about 93% when taken with food. Food enhances its absorption, increases exposure (AUC by 44% and Cmax by 41%), and reduces pharmacokinetic variability. This is partly because the positive effect of food on the drug's wettability counteracts the negative effect of increased gastric pH on its solubility.
Q5: Can this compound tablets be crushed for experimental use?
A5: Yes, studies have shown that this compound administered as a crushed tablet in water has comparable pharmacokinetics to a whole tablet. A suspension of a crushed tablet in tap water has been demonstrated to be stable for up to 4 hours.
Troubleshooting Guide for Aqueous Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| This compound precipitates out of solution upon addition to aqueous buffer. | pH of the buffer is too high. this compound's solubility is significantly lower at neutral or alkaline pH. | 1. Lower the pH of the aqueous buffer to below this compound's pKa of 4.7. An acidic environment (e.g., pH 2.0) will increase solubility. 2. Prepare a concentrated stock solution in an organic solvent like DMSO first. Then, perform a serial dilution into the aqueous buffer, ensuring vigorous mixing to avoid localized high concentrations that can lead to precipitation. |
| Inconsistent results in cell-based assays. | Incomplete dissolution or precipitation of this compound in the culture medium. The pH of standard cell culture media (typically ~7.4) promotes low solubility. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Dilute the stock solution to an intermediate concentration in an acidic buffer before the final dilution into the cell culture medium. 3. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity. 4. Visually inspect for any signs of precipitation after addition to the medium. |
| Low or variable drug concentration measured in prepared aqueous solutions. | Use of inappropriate solvent or insufficient solubilization techniques. this compound is practically insoluble in neutral aqueous media. | 1. For analytical purposes, use a mobile phase that ensures solubility, such as a mixture of organic solvents (e.g., acetonitrile, methanol) and an acidic aqueous buffer. 2. For preparing aqueous solutions, consider using co-solvents or formulating with solubility enhancers, though this must be compatible with the experimental system. |
| Difficulty preparing a stock solution. | Attempting to dissolve this compound directly in an aqueous buffer. | 1. Always prepare the primary stock solution in a suitable organic solvent like DMSO or DMF. 2. Use of an inert gas to purge the solvent can be a good practice for creating stock solutions for long-term storage. |
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆F₂N₈O₂ | |
| Molecular Weight | 426.4 g/mol | |
| BCS Classification | Class II (Low Solubility, High Permeability) | |
| pKa | 4.7 (Weakly Basic) | |
| LogP | 2.99 (Lipophilic) | |
| Appearance | White to yellowish powder | |
| Solubility in Organic Solvents | ~1 mg/mL in DMSO and Dimethylformamide | |
| Aqueous Solubility | pH-dependent; lower at neutral pH, higher at acidic pH | |
| UV/Vis. λmax | 257 nm, 258 nm |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays or other in vitro experiments.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container. For example, to make a 10 mM stock solution, weigh 4.264 mg of this compound.
-
Add the appropriate volume of DMSO to achieve the target concentration. For a 10 mM solution from 4.264 mg, add 1 mL of DMSO.
-
Vortex or sonicate the solution gently until the this compound is completely dissolved. The use of an ultrasonic bath may be necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Note: When diluting into aqueous media for experiments, ensure the final DMSO concentration is kept low and consistent across all treatments to avoid solvent-induced artifacts.
-
Protocol 2: General Method for Aqueous Solubility Assessment (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
-
Materials:
-
This compound powder
-
Aqueous buffer of desired pH (e.g., pH 2.0, pH 7.4)
-
Scintillation vials or glass tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer for quantification
-
-
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. This ensures that a saturated solution is formed.
-
Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot from the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the quantifiable range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Visualizations
Caption: Mechanism of action for this compound via the sGC-cGMP pathway.
Caption: Troubleshooting workflow for this compound aqueous solubility issues.
References
Vericiguat Preclinical Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on the potential off-target effects of vericiguat observed in preclinical studies. The following question-and-answer format addresses common queries and troubleshooting scenarios that researchers may encounter during their own investigations.
Frequently Asked Questions (FAQs)
A1: Preclinical safety pharmacology studies, conducted in line with ICH S7A and S7B guidelines, revealed no special hazards for humans. These studies assessed the effects of this compound on the cardiovascular, respiratory, and central nervous systems.[1][2]
Q2: Were any off-target activities of this compound identified in broad screening panels?
A2: In vitro studies demonstrated that this compound and its major inactive N-glucuronide metabolite (M-1) have a low potential for off-target pharmacology. At clinically relevant concentrations, neither this compound nor M-1 showed inhibitory or inductive effects on major cytochrome P450 (CYP) isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) or uridine diphosphate-glucuronosyltransferase (UGT) isoforms (UGT1A1, 1A4, 1A6, 1A9, 2B4, and 2B7). Furthermore, they did not inhibit major drug transporters such as P-gp, BCRP, BSEP, OATP1B1/1B3, OAT1, OAT3, OCT1, OCT2, MATE1, and MATE2K.[3]
Q3: What were the key findings from the cardiovascular safety pharmacology studies?
Q4: What effects were observed in preclinical respiratory safety pharmacology studies?
A4: Preclinical respiratory safety studies in rats were conducted. While detailed quantitative results from the core safety study are not published, a study using rat precision-cut lung slices (PCLS) and isolated perfused lungs (IPL) demonstrated that this compound induced bronchodilation in pre-constricted airways and reduced airway resistance in the IPL model.[4]
Q5: What were the findings of the central nervous system (CNS) safety pharmacology studies?
A5: A study in rats investigated the effects of this compound on the CNS. Notably, this compound exhibited minimal brain penetration, with a brain-to-plasma concentration ratio of approximately 0.01. The study found that this compound enhanced long-term memory in an object location task in rats, an effect likely mediated by peripheral mechanisms due to its low CNS exposure. No alterations in cerebral blood volume were observed.
Q6: Were any reproductive or developmental toxicities observed in preclinical studies?
A6: Yes, embryo-fetal toxicity is considered a class effect for sGC stimulators. In animal reproduction studies, oral administration of this compound resulted in malformations of the heart and major vessels in rabbit fetuses, along with an increased number of abortions and resorptions. In a pre/postnatal toxicity study in rats, maternal toxicity at higher doses led to decreased pup body weight gain and increased pup mortality during the pre-weaning period.
Q7: Were there any other notable findings from repeat-dose toxicology studies?
A7: In rapidly growing adolescent rats, reversible bone effects, including hypertrophy of the growth plate and hyperostosis and remodeling of metaphyseal and diaphyseal bone, were observed. These effects were not seen in adult rats or dogs.
Troubleshooting Guide
Scenario 1: Unexpected cardiovascular effects in an in-house animal model.
-
Question: We are observing a greater than expected hypotensive effect in our rat model. What could be the cause?
-
Troubleshooting:
-
Vehicle and Formulation: this compound has low aqueous solubility. Ensure your vehicle is appropriate and consistent with those used in published preclinical studies (e.g., 0.5% Tylose with 2% Tween-80). Improper formulation can lead to variability in exposure.
-
Dose and Exposure: Confirm the dose and resulting plasma concentrations in your model. The hypotensive effect is dose-dependent.
-
Animal Strain and Health Status: The cardiovascular response can vary between different strains of rats. Also, the underlying health of the animals can influence their response to a vasodilator.
-
Concomitant Medications: If other drugs are being administered, consider the potential for pharmacodynamic interactions, even though this compound has a low potential for pharmacokinetic drug-drug interactions.
-
Scenario 2: Discrepant findings in CNS-related behavioral assays.
-
Question: Our behavioral studies in mice show no effect on memory, contrary to published rat data. Why might this be?
-
Troubleshooting:
-
Species Differences: There may be species-specific differences in the response to this compound.
-
Low Brain Penetration: Remember that this compound has very low penetration into the CNS. Any observed CNS effects are likely indirect or mediated by peripheral actions. The specific physiological state of your animal model might influence these indirect effects.
-
Assay Sensitivity: The sensitivity of the behavioral assay used is crucial. The object location task used in the published rat study is a specific test for spatial memory. Ensure your chosen assay is appropriate to detect the subtle, peripherally mediated effects that might be expected.
-
Quantitative Data Summary
Table 1: In Vitro Off-Target Profile of this compound and its M-1 Metabolite
| Target Class | Findings | Reference |
| CYP Isoforms | No inhibition or induction of major isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) at clinically relevant concentrations. | |
| UGT Isoforms | No inhibition of major isoforms (1A1, 1A4, 1A6, 1A9, 2B4, 2B7) at clinically relevant concentrations. | |
| Drug Transporters | No inhibition of P-gp, BCRP, BSEP, OATP1B1/1B3, OAT1, OAT3, OCT1, OCT2, MATE1, and MATE2K at clinically relevant concentrations. |
Table 2: Preclinical Pharmacokinetics of this compound in Rats
| Parameter | Value | Reference |
| Brain-to-Plasma Ratio (Cb:Cp) | ~0.01 |
Experimental Protocols
Protocol 1: Assessment of CNS Effects in Rats (Object Location Task)
This protocol is a summary of the methodology used in a study by Nelissen et al. (2021).
-
Animals: Male Wistar rats.
-
Drug Administration: this compound administered orally (p.o.) 30 minutes before the first trial (T1). Doses ranged from 0.03 to 3.0 mg/kg. The vehicle used was 0.5% Tylose solution with 2% Tween-80.
-
Apparatus: A circular arena with two identical objects.
-
Procedure:
-
Learning Trial (T1): The rat is placed in the arena with two identical objects for a set period to allow for exploration.
-
Inter-trial Interval: A 24-hour delay.
-
Testing Trial (T2): The rat is returned to the arena, where one of the objects has been moved to a new location.
-
-
Data Analysis: The time spent exploring each object in T2 is recorded. A preference for the object in the novel location indicates memory of the original object placement.
Protocol 2: Assessment of Respiratory Effects in Rat Precision-Cut Lung Slices (PCLS)
This protocol is a summary of the methodology described by Goldenberg et al. (2025).
-
Tissue Preparation: Lungs from male Wistar rats are filled with low-melting agarose and sliced to a thickness of 250 µm.
-
Pre-constriction: Airways in the PCLS are pre-constricted with serotonin.
-
Treatment: PCLS are incubated with this compound at various concentrations.
-
Measurement: The cross-sectional area of the airways is measured using microscopy and image analysis software before and after treatment to determine the degree of bronchodilation.
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism on the NO-sGC-cGMP pathway.
Caption: Workflow for assessing this compound's effect on spatial memory in rats.
Caption: Relationship of preclinical studies to the overall safety assessment.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Metabolism and Pharmacokinetic Drug–Drug Interaction Profile of this compound, A Soluble Guanylate Cyclase Stimulator: Results From Preclinical and Phase I Healthy Volunteer Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vericiguat Dosage for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Vericiguat dosage for in vivo experimental studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Hypotension (lethargy, decreased activity) | This compound is a vasodilator and can cause a drop in blood pressure. | - Monitor blood pressure regularly after administration. - Start with a lower dose and titrate upwards. - Ensure adequate hydration of the animals. - If severe, consider reducing the dose or temporarily discontinuing treatment. |
| High variability in experimental results | - Inconsistent drug administration. - Variability in animal health status. - Food effects on drug absorption. | - Ensure precise and consistent oral gavage technique. - Acclimatize animals properly before the study. - Administer this compound with food to increase bioavailability and reduce variability[1]. |
| Lack of efficacy at a given dose | - Insufficient dosage. - Poor absorption. - Rapid metabolism in the specific animal model. | - Consider a dose-escalation study to determine the optimal dose. - Ensure the drug is properly formulated and administered with food. - Review pharmacokinetic data for the animal model being used. |
| Animal distress during or after gavage | - Improper gavage technique. - Stress from handling. | - Ensure personnel are well-trained in oral gavage. - Consider alternative voluntary oral administration methods mixed with palatable food. |
Frequently Asked Questions (FAQs)
Dosing and Administration
1. What is a typical starting dose for this compound in rodent models of heart failure?
Based on published preclinical studies, a starting dose in the range of 0.5 mg/kg/day to 10 mg/kg/day administered orally has been used in rat and mouse models of cardiac dysfunction[2][3]. The optimal dose will depend on the specific animal model, the severity of the disease, and the intended therapeutic effect. A dose-response study is recommended to determine the most effective dose for your specific experimental conditions.
2. What is the recommended route of administration for this compound in in vivo studies?
Oral administration is the most common route used in preclinical studies and reflects the clinical route of administration. Oral gavage is a standard method to ensure accurate dosing.
3. How should this compound be prepared for oral administration?
For oral gavage, this compound tablets can be crushed and suspended in a suitable vehicle such as water. It is recommended to administer this compound with food, as this has been shown to increase its bioavailability[1].
Pharmacokinetics and Pharmacodynamics
4. What is the bioavailability of this compound in common animal models?
The absolute bioavailability of this compound after oral administration is moderate in rats and high in dogs[4]. In rats, maximum plasma concentrations are reached 1-3 hours after oral administration.
5. How is this compound metabolized and excreted in preclinical models?
In both rats and dogs, this compound is cleared through a combination of unchanged excretion and metabolism via glucuronidation and oxidative reactions. The majority of the dose is excreted in the feces.
6. What are the expected pharmacodynamic effects of this compound in vivo?
This compound is a stimulator of soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in vasodilation and can lead to a decrease in blood pressure.
7. What biomarkers can be used to assess the pharmacodynamic activity of this compound in vivo?
Plasma or tissue levels of cGMP can be a direct biomarker of this compound's activity. In models of heart failure, cardiac biomarkers such as NT-proBNP may also be monitored to assess therapeutic efficacy.
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Preclinical Models
| Animal Model | Disease/Condition | Dosage | Route of Administration | Key Findings | Reference |
| Rat | Doxorubicin-induced cardiomyopathy | 1 mg/kg/day | Intragastric | Improved cardiac remodeling and contractile function. | Not found in search results |
| Rat | Mitral regurgitation | 0.5 mg/kg/day | Oral gavage | Preserved cardiac function and structural remodeling. | |
| Mouse | Myocardial infarction | Not specified | Oral | Reduced cardiac dysfunction and infarct size. | |
| Mouse | Pressure-overload heart failure | 10 mg/kg/day | Oral | Mitigated pressure-overload-induced remodeling. | |
| Rabbit | Atrial fibrillation | Not specified | Not specified | Ameliorated structural and electrical remodeling. |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Rat | Dog | Reference |
| Bioavailability | Moderate | High | |
| Time to Max. Plasma Conc. (Tmax) | 1-3 hours | 1-3 hours | |
| Primary Route of Excretion | Feces (~81%) | Feces (~89%) | |
| Urinary Excretion | ~11% | ~4% |
Experimental Protocols
Detailed Protocol for Oral Administration of this compound in Rodents
This protocol provides a step-by-step guide for the preparation and oral gavage administration of this compound to rodents.
Materials:
-
This compound tablets
-
Mortar and pestle
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Balance
-
Vortex mixer
-
Appropriately sized oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Dose Calculation: Calculate the required dose of this compound for each animal based on its body weight.
-
Formulation Preparation:
-
Crush the this compound tablet(s) into a fine powder using a mortar and pestle.
-
Weigh the appropriate amount of powdered this compound.
-
Suspend the powder in the chosen vehicle at the desired concentration.
-
Vortex the suspension thoroughly to ensure uniformity. Prepare fresh daily.
-
-
Animal Handling and Restraint:
-
Gently restrain the animal to prevent movement and ensure its head and body are in a straight line. Proper restraint is crucial to avoid injury to the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal from the tip of the nose to the last rib to determine the correct insertion depth.
-
Gently insert the ball-tipped gavage needle into the mouth, over the tongue, and advance it into the esophagus. Do not force the needle.
-
-
Drug Administration:
-
Once the needle is correctly positioned, administer the this compound suspension slowly and steadily.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.
-
Administer with a small amount of food to mimic the clinical recommendation and enhance bioavailability.
-
Visualizations
Caption: this compound's mechanism of action in the NO-sGC-cGMP signaling pathway.
Caption: A typical experimental workflow for in vivo research with this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. This compound preserved cardiac function and mitochondrial quality in a rat model of mitral regurgitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and mass balance of this compound in rats and dogs and distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Vericiguat in different solvent and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of vericiguat in various solvents and under different storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years. For formulated tablets (Verquvo™), the recommended storage is at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F)[1].
Q2: In which solvents is this compound soluble, and what is its stability in these solvents?
A2: this compound is freely soluble in dimethyl sulfoxide (DMSO) and slightly soluble in acetone, while it is very slightly soluble in ethanol, acetonitrile, methanol, and ethyl acetate[2]. A stock solution in an organic solvent like DMSO can be stored at -80°C for at least one year. General studies on compound stability in DMSO at room temperature suggest that while many compounds are stable for months, degradation can occur, so it is best practice to prepare fresh solutions or store them at low temperatures[3][4]. The stability of this compound crushed and suspended in tap water has been demonstrated for up to 4 hours[1].
Q3: My this compound solution appears to have degraded. What are the likely causes?
A3: this compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is sensitive to alkaline, oxidative, and thermal stress. Therefore, exposure of your solution to high pH (alkaline conditions), oxidizing agents, or elevated temperatures could lead to degradation.
Q4: I am conducting a stability study. Under which conditions is this compound expected to be stable?
A4: this compound has demonstrated stability under photolytic conditions. One study showed no degradation when exposed to direct sunlight for 6 hours. It also showed minimal degradation under neutral and acidic conditions at room temperature for up to 30 hours.
Q5: How can I analyze the stability of my this compound samples?
A5: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended. Several methods have been developed that can separate this compound from its degradation products. A detailed experimental protocol for a suitable HPLC method is provided below.
Data Summary
The following tables summarize the available quantitative data on the solubility and stability of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Freely soluble |
| Acetone | Slightly soluble |
| Ethanol | Very slightly soluble |
| Acetonitrile | Very slightly soluble |
| Methanol | Very slightly soluble |
| Ethyl acetate | Very slightly soluble |
| Water | Slightly soluble |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) |
| Acidic | 5N HCl | 30 hours | 18.20% |
| Alkaline | 5N NaOH | 30 hours | 20.57% |
| Oxidative | 3% H₂O₂ | 30 hours | 2.41% |
| Thermal | 80°C | 2 hours | No degradation |
| Photolytic | Direct sunlight | 6 hours | No degradation |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for the estimation of this compound and its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (for pH adjustment)
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system with a photodiode array detector or equivalent.
-
Column: Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: 10mM Potassium dihydrogen phosphate buffer: Methanol (60:40 v/v). The buffer pH should be adjusted as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 256 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3. Preparation of Solutions:
-
Mobile Phase: Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 10mM solution. Mix with methanol in a 60:40 ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
4. Sample Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution to determine the retention time of this compound.
-
Inject the prepared sample solutions.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The peak purity of the main this compound peak should be assessed.
Visualizations
This compound Signaling Pathway
This compound is a stimulator of soluble guanylate cyclase (sGC). It enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, which is crucial for regulating cardiovascular function.
Caption: this compound stimulates sGC, leading to cGMP production and vasodilation.
Experimental Workflow for this compound Stability Testing
The following diagram outlines a typical workflow for assessing the stability of this compound under various stress conditions.
Caption: Workflow for assessing this compound stability under stress conditions.
References
Technical Support Center: Troubleshooting Variability in Vericiguat Experimental Results
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during experiments with Vericiguat.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Solubility and Precipitation
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I resolve this?
A1: This is a frequent challenge due to this compound's classification as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low water solubility and high permeability.[1][2] this compound's solubility is also pH-dependent, with lower solubility at neutral pH compared to acidic conditions.[3] Here are several strategies to mitigate precipitation:
-
Optimize Final DMSO Concentration: Maintain the final DMSO concentration in your cell culture medium at the lowest effective level, ideally below 0.5%, to minimize solvent-induced cytotoxicity. Run vehicle controls with the same final DMSO concentration to assess its impact on your experimental model.
-
Pre-warm Media: Always warm your cell culture medium to 37°C before adding the this compound stock solution. Adding a cold solution can decrease the solubility of the compound, leading to precipitation.
-
Method of Addition: Instead of adding the concentrated DMSO stock directly to the full volume of media in your culture plate, try a serial dilution approach. Prepare an intermediate dilution of this compound in pre-warmed media with gentle but thorough mixing before adding it to your cells.
-
Sonication: Briefly sonicating the diluted this compound in the final culture medium before adding it to the cells can help to break down small precipitates and improve overall dissolution.
Q2: I'm observing a fine, crystalline precipitate in my cell culture wells after several hours of incubation with this compound. What is the likely cause and how can I fix it?
A2: Delayed precipitation can occur due to several factors:
-
Compound Instability: this compound can be susceptible to degradation under certain conditions, such as oxidative stress, which may result in less soluble byproducts.[3] It is recommended to prepare fresh working solutions for each experiment.
-
Interaction with Media Components: this compound may interact with proteins or other components in the serum or medium, leading to the formation of insoluble complexes over time. Consider reducing the serum concentration if your experimental design allows, or using a serum-free medium for the duration of the drug treatment.
-
pH Shift: The pH of the cell culture medium can shift during incubation due to cellular metabolism. Since this compound's solubility is pH-dependent, a change in pH could cause it to precipitate.[3] Ensure your incubator's CO2 levels are stable and the medium is adequately buffered.
Inconsistent Results in Cell-Based Assays
Q3: I am seeing high variability in my cGMP measurements between wells treated with the same concentration of this compound. What are the potential sources of this variability?
A3: Variability in cGMP assays is a common issue that can stem from multiple sources. Considering this compound is a soluble guanylate cyclase (sGC) stimulator, precise measurement of cGMP is critical.
-
Incomplete Cell Lysis: Ensure complete cell lysis to release all intracellular cGMP. The use of 0.1 M HCl is a common and effective method for stopping phosphodiesterase activity and lysing cells for cGMP measurement.
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs rapidly degrade cGMP. It is crucial to inhibit PDE activity immediately upon stopping the experiment. Including a broad-spectrum PDE inhibitor like IBMX in your assay buffer during the this compound incubation can help to stabilize cGMP levels.
-
ELISA Procedure: Adherence to the ELISA kit protocol is critical. Inconsistent incubation times, inadequate washing, and temperature fluctuations can all contribute to variability. Using a microplate shaker during incubations can improve consistency.
-
Lot-to-Lot Variability of ELISA Kits: Research-use ELISA kits can exhibit significant lot-to-lot variability, particularly in the standard curve. It is advisable to purchase a single large lot of kits for a long-term study. If you must switch lots, perform bridging experiments to ensure consistency between the old and new lots.
Q4: My dose-response curve for this compound is not consistent across experiments. What could be the cause?
A4: A shifting dose-response curve suggests variability in the effective concentration of this compound or a change in the responsiveness of the cells.
-
Stock Solution Integrity: this compound can degrade, especially under oxidative conditions. Prepare fresh stock solutions in a high-quality, anhydrous solvent like DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Cell Passage Number: The responsiveness of cell lines can change with increasing passage number. This can alter the expression levels of key proteins in the sGC-cGMP signaling pathway. It is crucial to use cells within a consistent and defined passage number range for all experiments.
-
Cell Health and Density: Ensure that cells are healthy and seeded at a consistent density. Over-confluent or stressed cells may not respond consistently to sGC stimulation.
Issues in Animal Models
Q5: I am observing significant hypotension in my animal model after administering this compound, which is confounding my results. How can I manage this?
A5: Hypotension is a known pharmacodynamic effect of sGC stimulators due to their vasodilatory properties.
-
Dose Titration: The recommended approach in clinical settings is a dose-titration regimen, starting with a low dose and gradually increasing to the target dose. This allows for gradual adaptation and can mitigate severe hypotensive effects. A similar strategy should be employed in preclinical animal models.
-
Blood Pressure Monitoring: Closely monitor blood pressure in the animals, especially during the initial dosing period. This will help you to establish a dose that provides the desired pharmacological effect without causing excessive hypotension.
-
Route and Rate of Administration: The method of administration can influence the pharmacokinetic and pharmacodynamic profile. For oral administration, ensure consistent dosing with or without food, as food can affect bioavailability. For intravenous administration, a slower infusion rate may help to reduce acute hypotensive effects.
Q6: My animals are developing anemia during a long-term study with this compound. How should I address this?
A6: Anemia has been observed as a side effect of this compound in clinical trials.
-
Hemoglobin Monitoring: Regularly monitor hemoglobin levels or perform complete blood counts (CBCs) throughout the study. This will allow you to track the onset and severity of anemia.
-
Dose Adjustment: If anemia becomes severe, consider a dose reduction to see if this alleviates the issue while maintaining the desired therapeutic effect.
-
Supportive Care: Depending on the severity and the goals of the study, supportive care measures may be necessary. Consult with a veterinarian for appropriate interventions.
Data Presentation
Table 1: this compound Solubility and Stock Solution Preparation
| Parameter | Recommendation | Reference |
| Solvent | Dimethyl sulfoxide (DMSO) | |
| Stock Concentration | Up to 85 mg/mL (199.35 mM) | |
| Storage | Aliquot and store at -80°C to minimize freeze-thaw cycles. | N/A |
| Working Solution | Prepare fresh for each experiment by diluting the stock in pre-warmed (37°C) aqueous buffer or cell culture medium. | N/A |
| Final DMSO % in Assay | Keep below 0.5% to minimize cytotoxicity. | N/A |
Table 2: Troubleshooting Summary for In Vitro Assay Variability
| Issue | Potential Cause | Troubleshooting Steps |
| High well-to-well variability in cGMP levels | Incomplete cell lysis, PDE activity, inconsistent ELISA procedure, ELISA kit lot variability. | Use 0.1 M HCl for lysis, include a PDE inhibitor (e.g., IBMX), ensure consistent incubation times and washing, perform bridging experiments for new kit lots. |
| Inconsistent dose-response curve | Degradation of this compound stock, high cell passage number, inconsistent cell health or density. | Prepare fresh stock solutions, use cells within a defined passage range, ensure consistent cell seeding and health. |
| Compound precipitation | Low aqueous solubility, interaction with media components, pH shifts. | Optimize final DMSO concentration, pre-warm media, use serial dilution, consider serum-free media, ensure stable CO2 levels. |
Experimental Protocols
Protocol 1: Measurement of Intracellular cGMP Levels using a Competitive ELISA
This protocol provides a general method for quantifying changes in intracellular cGMP in response to this compound treatment in cultured cells.
-
Cell Seeding: Seed cells in a 24-well or 48-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Pre-incubation with PDE Inhibitor: Wash the cells once with serum-free medium. Add fresh serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) and incubate for 30 minutes at 37°C.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor. Remove the pre-incubation medium and add the this compound solutions or vehicle control to the cells. Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the treatment medium. Immediately add 200-500 µL of ice-cold 0.1 M HCl to each well to lyse the cells and stop enzymatic activity. Incubate on ice for 10-20 minutes.
-
Lysate Collection: Scrape the cells and transfer the acidic lysate to a microcentrifuge tube. Centrifuge at >600 xg for 10 minutes at 4°C to pellet cellular debris.
-
cGMP Quantification: Carefully collect the supernatant. The cGMP concentration in the supernatant can now be measured using a commercial cGMP competitive ELISA kit. Follow the manufacturer's instructions precisely. For samples with low expected cGMP levels, an acetylation step may be required to increase assay sensitivity, if available with your chosen kit.
-
Data Normalization: Normalize the measured cGMP concentration to the total protein concentration in each sample, determined from a parallel set of wells or from the cell pellet using a standard protein assay (e.g., BCA assay).
Protocol 2: Western Blot Analysis of sGC Signaling Pathway
This protocol outlines the steps to assess the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a downstream marker of PKG activity and sGC stimulation.
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1 (steps 1-3). After treatment, aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and then transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VASP (Ser239) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total VASP or a housekeeping protein like GAPDH.
Mandatory Visualization
References
Vericiguat Stability and Degradation: A Technical Support Center
Welcome to the Technical Support Center for Vericiguat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the degradation of this compound in long-term studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: Based on forced degradation studies, this compound is susceptible to degradation under several conditions. The primary degradation pathways are hydrolysis (under acidic and alkaline conditions) and oxidation.[1] Some studies also indicate sensitivity to thermal stress, while it appears to be relatively stable under photolytic conditions.[1]
Q2: What are the recommended storage conditions for this compound to minimize degradation in long-term studies?
A2: To minimize degradation, this compound should be stored in well-closed containers, protected from moisture and high temperatures. Long-term stability testing is typically conducted under conditions specified by the International Council for Harmonisation (ICH) guidelines, such as 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[2][3] For accelerated stability studies, conditions of 40°C ± 2°C / 75% RH ± 5% RH are often used.[2]
Q3: How can I monitor the degradation of this compound in my samples?
A3: The most common method for monitoring this compound degradation is through stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods. These methods should be capable of separating the intact this compound from its degradation products. A photodiode array (PDA) detector is often used to monitor the elution profile at a specific wavelength, typically around 233 nm or 252 nm.
Q4: Are there any known degradation products of this compound?
A4: Yes, forced degradation studies have identified several degradation products. One identified product results from alkaline hydrolysis. The characterization of these degradation products is crucial for understanding the degradation pathways and for ensuring the safety and efficacy of the drug product. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are used for the structure elucidation of these products.
Troubleshooting Guides
HPLC/UPLC Analysis of this compound
Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause A: Inappropriate mobile phase pH. The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Troubleshooting Step: Optimize the pH of the mobile phase. This compound is a basic compound, and a mobile phase with a slightly acidic pH (e.g., using a phosphate or formate buffer) can often improve peak shape.
-
-
Possible Cause B: Secondary interactions with the column. Residual silanol groups on the silica-based stationary phase can interact with basic compounds like this compound, leading to peak tailing.
-
Troubleshooting Step: Use an end-capped column or a column with a different stationary phase (e.g., a C8 instead of a C18). Alternatively, adding a competing base to the mobile phase in small concentrations can sometimes mitigate these interactions.
-
-
Possible Cause C: Column overload. Injecting too high a concentration of the sample can lead to peak distortion.
-
Troubleshooting Step: Dilute the sample and reinject.
-
Issue 2: Co-elution of this compound with degradation products or other impurities.
-
Possible Cause A: Insufficient chromatographic resolution. The mobile phase composition may not be optimal for separating closely eluting compounds.
-
Troubleshooting Step: Adjust the mobile phase composition. This could involve changing the ratio of the organic solvent to the aqueous buffer or trying a different organic solvent (e.g., acetonitrile vs. methanol). A gradient elution program may also be necessary to achieve adequate separation.
-
-
Possible Cause B: Inappropriate column chemistry. The selected column may not provide the necessary selectivity for the separation.
-
Troubleshooting Step: Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best resolution.
-
Issue 3: Inconsistent retention times for the this compound peak.
-
Possible Cause A: Inadequate column equilibration. The column may not be fully equilibrated with the mobile phase before injection.
-
Troubleshooting Step: Ensure the column is equilibrated for a sufficient amount of time before starting the analytical run. Monitor the baseline for stability.
-
-
Possible Cause B: Fluctuation in mobile phase composition or flow rate. Issues with the HPLC pump or improper mobile phase preparation can lead to retention time shifts.
-
Troubleshooting Step: Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Prepare fresh mobile phase and degas it properly.
-
-
Possible Cause C: Temperature fluctuations. Changes in ambient temperature can affect retention times.
-
Troubleshooting Step: Use a column oven to maintain a constant temperature for the column.
-
Data Presentation
Summary of Forced Degradation Studies
The following table summarizes the percentage of this compound degradation observed under various stress conditions as reported in a representative study.
| Stress Condition | Parameters | % Degradation of this compound |
| Acid Hydrolysis | 1 N HCl at 60°C for 1 hour | 11.9% |
| Alkaline Hydrolysis | 1 N NaOH at 60°C for 1 hour | 13.1% |
| Oxidative | 3% H₂O₂ for 12 hours | 15.2% |
| Reductive | Not specified | 11.3% |
| Hydrolytic (Neutral) | Water | 0.5% |
| Photolytic | Exposure to light | 1.1% |
| Thermal | 105°C for 24 hours | 10.8% |
Note: These values are indicative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Long-Term Stability Study of this compound (as per ICH Q1A(R2) Guidelines)
This protocol outlines a framework for conducting a long-term stability study of a this compound drug product.
1. Objective: To evaluate the stability of the this compound drug product under long-term storage conditions to establish a shelf-life.
2. Materials:
-
This compound drug product (at least three primary batches)
-
Packaging materials identical to the proposed commercial packaging
-
Stability chambers set to the desired storage conditions
-
Validated stability-indicating HPLC or UPLC method
3. Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
4. Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
5. Analytical Tests:
-
Appearance: Visual inspection for any changes in color, clarity, or physical state.
-
Assay: Quantification of this compound content using a validated HPLC/UPLC method.
-
Degradation Products: Quantification of known and unknown degradation products using the same stability-indicating method.
-
Dissolution: (For solid oral dosage forms) To assess the drug release characteristics.
-
Water Content: (If applicable)
6. Data Analysis:
-
Evaluate the data for trends in the assay of this compound and the formation of degradation products over time.
-
If significant changes are observed in the accelerated study, the shelf-life will be based on the long-term data.
-
Statistical analysis may be used to establish the shelf-life.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general procedure for a stability-indicating RP-HPLC method.
1. Chromatographic System:
-
Column: Waters Acquity UPLC BEH Shield C8 (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 80:20 v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 233 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase).
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations.
3. Sample Preparation:
-
For drug product, accurately weigh and transfer a portion of the powdered tablets or contents of capsules to a volumetric flask.
-
Add a suitable diluent, sonicate to dissolve, and dilute to the final volume.
-
Filter the sample solution through a 0.45 µm filter before injection.
4. System Suitability:
-
Inject the standard solution multiple times and check for system suitability parameters such as theoretical plates, tailing factor, and %RSD of peak areas.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify and quantify the this compound peak and any degradation product peaks based on their retention times and peak areas.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the NO-sGC-cGMP signaling pathway.
Experimental Workflow for a Long-Term Stability Study
Caption: A typical workflow for conducting a long-term stability study of a drug product.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.
References
Mitigating hypotension as a side effect in animal studies with Vericiguat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vericiguat in animal studies. The primary focus is on mitigating the common side effect of hypotension.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause hypotension?
A1: this compound is a soluble guanylate cyclase (sGC) stimulator. It enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway plays a crucial role in regulating vascular tone. By stimulating sGC, this compound increases the production of cGMP, which leads to smooth muscle relaxation and vasodilation (widening of blood vessels).[1][2] This vasodilation reduces systemic vascular resistance, which in turn can lead to a decrease in blood pressure, or hypotension.[3]
Q2: What are the typical signs of hypotension in research animals?
A2: Signs of hypotension in research animals can be subtle and require careful monitoring. Common indicators include:
-
A significant drop in systolic, diastolic, or mean arterial pressure as measured by telemetry, tail-cuff, or arterial line.
-
Lethargy or decreased activity.
-
Pale mucous membranes.
-
Increased heart rate (tachycardia) as a compensatory response.
-
Weak or thready pulse.
Q3: Are there any known drug interactions that can worsen this compound-induced hypotension?
A3: Yes, co-administration of this compound with other drugs that affect blood pressure can exacerbate hypotension. Caution should be exercised when using this compound with:
-
Phosphodiesterase-5 (PDE5) inhibitors (e.g., sildenafil): These drugs also increase cGMP levels, and their combined use with this compound is contraindicated due to the high risk of significant hypotension.
-
Other sGC stimulators (e.g., riociguat): Concomitant use is contraindicated.
-
Nitrates : These compounds are NO donors and can lead to an additive hypotensive effect.
-
Anesthetics : Many anesthetic agents (e.g., isoflurane, propofol) have vasodilatory properties and can potentiate the hypotensive effects of this compound.
Troubleshooting Guide: Managing this compound-Induced Hypotension
This guide provides a stepwise approach to mitigating hypotension observed during animal studies with this compound.
1. Pre-emptive Measures and Dose Titration
Proactive management is key to minimizing the risk and severity of hypotension.
-
Dose Selection: Start with a low dose of this compound and titrate upwards based on tolerability and blood pressure response. This approach has been used in clinical trials and is a crucial strategy to avoid significant drops in blood pressure.
-
Acclimatization: Ensure animals are properly acclimatized to handling and blood pressure measurement procedures to minimize stress-induced fluctuations in blood pressure.
-
Hydration Status: Confirm that animals are adequately hydrated before this compound administration, as dehydration can exacerbate hypotensive effects.
Experimental Protocol: Dose Titration in Rodent Models
This is a general guideline and should be adapted based on the specific research question and animal model.
-
Baseline Measurement: Establish a stable baseline blood pressure over several days before the start of the study.
-
Starting Dose: Begin with a conservative starting dose. Based on preclinical studies, a starting oral dose in rats could be in the range of 0.5-1 mg/kg/day.
-
Monitoring: Continuously monitor blood pressure if possible (e.g., via telemetry). If continuous monitoring is not feasible, measure blood pressure at regular intervals post-dosing (e.g., 1, 2, 4, 8, and 24 hours).
-
Dose Escalation: If the initial dose is well-tolerated with no significant hypotension, the dose can be incrementally increased. A common approach is to double the dose every few days to a week, while closely monitoring blood pressure.
-
Define Hypotension Threshold: Establish a clear definition of significant hypotension for your study (e.g., a sustained drop in mean arterial pressure below 60 mmHg in rodents).
dot
Caption: Workflow for this compound dose titration to minimize hypotension.
2. Acute Hypotension Management
If an animal develops significant hypotension after this compound administration, the following steps can be taken.
-
Fluid Resuscitation: This is often the first line of treatment for drug-induced hypotension. The goal is to increase intravascular volume.
-
Crystalloids: Isotonic crystalloid solutions (e.g., 0.9% saline, Lactated Ringer's solution) can be administered. A typical starting bolus in rodents is 10-20 mL/kg intravenously or subcutaneously.
-
Colloids: In cases of severe or refractory hypotension, colloids (e.g., hetastarch) may be considered to provide more sustained volume expansion.
-
Experimental Protocol: Fluid Resuscitation in a Rodent Model
-
Vascular Access: If not already in place, establish intravenous (e.g., tail vein) or intraperitoneal access for fluid administration. Subcutaneous administration can also be used but has a slower onset of action.
-
Crystalloid Bolus: Administer a bolus of warmed isotonic crystalloid solution (10-20 mL/kg) over 5-15 minutes.
-
Re-assess: Monitor blood pressure closely during and after the fluid bolus.
-
Repeat Bolus: If hypotension persists, a second bolus may be administered. Be cautious to avoid fluid overload, especially in animals with pre-existing cardiac conditions.
-
Vasopressor Support: If fluid resuscitation is insufficient to correct hypotension, vasopressor therapy may be necessary. This should be done with caution and under the guidance of a veterinarian.
-
Norepinephrine: A common first-line vasopressor for vasodilatory shock in dogs and cats. It primarily causes vasoconstriction.
-
Dopamine: Can be used to increase cardiac output and blood pressure.
-
Vasopressin: May be considered in cases of refractory hypotension.
-
Note: The use of vasopressors requires continuous blood pressure monitoring and careful dose titration to avoid excessive vasoconstriction and potential end-organ damage.
dot
Caption: Troubleshooting flowchart for acute hypotension management.
Data Summary Tables
Table 1: this compound Dosing in Animal Studies
| Animal Model | Route of Administration | Dose | Outcome/Observation | Reference |
| Rat (Doxorubicin-induced cardiomyopathy) | Oral gavage | 1 mg/kg/day | Improved cardiac remodeling and systolic function. | |
| Rat (Anesthetized Wistar-Kyoto) | Intravenous infusion | 10 μg/kg/min | Decreased arterial pressure. |
Table 2: Interventions for Hypotension in Animal Models
| Intervention | Animal Model | Dosage/Administration | Expected Outcome | Reference |
| Fluid Resuscitation | ||||
| Isotonic Crystalloids (e.g., Lactated Ringer's) | Rat (Hemorrhagic shock) | Titrated to maintain MAP >40 mmHg | Increased intravascular volume. | |
| Isotonic Crystalloids | General Small Animals | 10-20 mL/kg bolus | Correction of fluid deficits, improved preload. | |
| Vasopressor Support | ||||
| Norepinephrine | Dog, Cat | 0.1–2 μg/kg/min CRI | Vasoconstriction, increased blood pressure. | |
| Dopamine | Dog, Cat | 4-10 μg/kg/min CRI (beta-1 effects) | Increased cardiac contractility and heart rate. | |
| Vasopressin | Dog, Cat | 0.01-0.04 U/kg/hour CRI | Peripheral vasoconstriction. |
Signaling Pathway
dot
Caption: this compound's mechanism of action leading to vasodilation.
References
- 1. This compound improves cardiac remodelling and function in rats with doxorubicin‐induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of the Effect of this compound on Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Vericiguat Drug-Drug Interaction Studies in Polypharmacy Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug-drug interaction (DDI) potential of vericiguat in polypharmacy models.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected variability in this compound plasma concentrations in our in vivo polypharmacy model. What could be the potential causes?
A1: Unexpected variability in this compound plasma concentrations can arise from several factors related to its pharmacokinetic profile. This compound's absorption is significantly influenced by food, with bioavailability increasing to 93% when taken with a meal.[1][2] Therefore, standardization of feeding protocols in your animal models is critical.
Additionally, while this compound's metabolism is primarily through glucuronidation by UGT1A9 and UGT1A1, with less than 5% cleared via cytochrome P450 (CYP) enzymes, concomitant medications could still have a minor impact.[1][2][3] this compound is also a substrate of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Co-administration of potent inhibitors or inducers of these pathways, although not shown to be clinically significant in human studies, could contribute to variability in preclinical models.
Finally, consider the impact of gastric pH. Agents that increase gastric pH, such as proton pump inhibitors or antacids, may reduce this compound absorption, although this effect is less pronounced when administered with food.
Q2: Our in vitro studies using human liver microsomes show minimal CYP-mediated metabolism of this compound, yet we suspect a metabolic interaction with a co-administered drug. What should we investigate next?
A2: Your findings are consistent with existing data, which indicate that CYP-mediated metabolism is a minor clearance pathway for this compound (<5%). The primary metabolic route is glucuronidation via UGT1A9 and UGT1A1 to an inactive N-glucuronide metabolite.
Therefore, your next step should be to investigate potential interactions at the level of UGT enzymes. You can perform in vitro assays using human recombinant UGT1A9 and UGT1A1 enzymes to assess whether your co-administered drug inhibits or induces these specific isoforms. While clinical studies with the UGT1A9 inhibitor mefenamic acid did not show clinically significant effects on this compound pharmacokinetics, potent inhibitors in a preclinical setting could yield different results.
Q3: We are planning a study to evaluate the DDI potential of a new P-gp/BCRP inhibitor with this compound. What experimental setup would you recommend?
A3: A bidirectional transporter assay using polarized cell monolayers, such as Caco-2 or MDCK cells overexpressing human P-gp and BCRP, would be the recommended in vitro model. This allows for the determination of this compound's efflux ratio in the presence and absence of your test inhibitor.
A typical experimental workflow would involve:
-
Culturing the cell monolayers on permeable supports to achieve confluence and polarization.
-
Pre-incubating the cells with your P-gp/BCRP inhibitor.
-
Adding radiolabeled or non-labeled this compound to either the apical or basolateral chamber.
-
Sampling from the opposite chamber at various time points to determine the rate of transport.
-
Calculating the apparent permeability (Papp) in both directions (apical-to-basolateral and basolateral-to-apical) and determining the efflux ratio.
A significant reduction in the efflux ratio in the presence of your inhibitor would indicate a DDI potential.
Troubleshooting Guides
Issue 1: Inconsistent results in this compound transport assays across different cell lines.
-
Possible Cause: Different cell lines express varying levels of endogenous transporters.
-
Troubleshooting Step: Ensure you are using well-characterized cell lines with confirmed overexpression of the transporters of interest (P-gp and BCRP). It is also advisable to quantify the expression levels of these transporters in your cell models.
Issue 2: Higher than expected hypotensive effects in an in vivo polypharmacy model co-administering this compound with another cardiovascular agent.
-
Possible Cause: This is likely a pharmacodynamic interaction rather than a pharmacokinetic one. This compound stimulates soluble guanylate cyclase (sGC), leading to vasodilation. Co-administration with drugs that have similar or synergistic effects on the nitric oxide (NO)-sGC-cGMP pathway can potentiate hypotension.
-
Troubleshooting Step: Review the mechanism of action of the co-administered drug. Concomitant use of this compound with other sGC stimulators (like riociguat) or phosphodiesterase type 5 (PDE-5) inhibitors is contraindicated or not recommended due to this risk. If the co-administered drug is a long-acting nitrate, be aware of the potential for additive hypotensive effects. Consider dose-response studies for both agents to characterize the interaction.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and clinical DDI studies involving this compound.
Table 1: In Vitro Inhibition Potential of this compound and its Major Metabolite (M-1)
| Enzyme/Transporter | This compound IC50 (µM) | M-1 IC50 (µM) |
| UGT1A9 | 10.6 | >50 |
| BCRP | 20 | Not an inhibitor |
| OATP1B1 | ~16 | 25.6 |
| OATP1B3 | ~30 | 16.6 |
Data sourced from in vitro studies.
Table 2: Effect of Co-administered Drugs on this compound Pharmacokinetics in Healthy Volunteers
| Co-administered Drug | Mechanism | Change in this compound AUC | Change in this compound Cmax | Clinical Recommendation |
| Mefenamic Acid | UGT1A9 Inhibitor | No significant change | No significant change | No dose adjustment |
| Ketoconazole | Broad-spectrum CYP and Transporter Inhibitor | No significant change | No significant change | No dose adjustment |
| Omeprazole | Proton Pump Inhibitor | ~30% reduction | ~30% reduction | No dose adjustment (take with food) |
| Antacids | Gastric Acid Neutralizer | ~30% reduction | ~30% reduction | No dose adjustment (take with food) |
| Sildenafil | PDE-5 Inhibitor | No significant effect | No significant effect | Co-administration not recommended |
Data compiled from various clinical pharmacology studies.
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP Induction Potential in Human Hepatocytes
-
Cell Culture: Plate cryopreserved human hepatocytes from at least three different donors and allow them to form a monolayer.
-
Treatment: Treat the hepatocyte cultures with this compound (at various concentrations), a positive control (e.g., rifampicin for CYP3A4), and a vehicle control for 48-72 hours.
-
RNA Isolation and qRT-PCR: At the end of the treatment period, lyse the cells and isolate total RNA. Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the mRNA expression levels of target CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4).
-
Data Analysis: Normalize the CYP mRNA levels to a housekeeping gene. Calculate the fold induction relative to the vehicle control. A significant, concentration-dependent increase in mRNA expression suggests an induction potential. In vitro studies showed no significant induction of CYP1A2 and CYP2B6 by this compound. A slight increase in CYP3A4 mRNA was observed in one of three donors at the highest tested concentration, but this was not deemed clinically relevant.
Protocol 2: Bidirectional Transport Assay for P-gp/BCRP Substrate and Inhibition Assessment
-
Cell Seeding: Seed MDCK-MDR1 (for P-gp) or MDCK-BCRP (for BCRP) cells on permeable filter supports (e.g., Transwell®) and culture until a confluent monolayer is formed.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure TEER to confirm monolayer integrity.
-
Transport Experiment:
-
For substrate assessment: Add this compound to either the apical (A) or basolateral (B) chamber. At designated time points, collect samples from the receiver chamber.
-
For inhibition assessment: Pre-incubate the cell monolayers with a known inhibitor (positive control) or the test compound. Then, add this compound and proceed as above.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A). The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined. A ratio significantly greater than 2 suggests active transport. A reduction in the efflux ratio in the presence of an inhibitor indicates that this compound's transport is being blocked. This compound has been identified as a substrate for both P-gp and BCRP.
Visualizations
References
Best practices for handling and storing Vericiguat powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Vericiguat powder, alongside troubleshooting guides and frequently asked questions (FAQs) for its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally available stimulator of soluble guanylate cyclase (sGC). It works by directly stimulating sGC, an important enzyme in the nitric oxide (NO) signaling pathway, and sensitizing it to endogenous NO. This increases the production of cyclic guanosapine monophosphate (cGMP), a second messenger that plays a key role in regulating vascular tone, leading to smooth muscle relaxation and vasodilation.
Q2: What are the recommended storage conditions for this compound powder?
A2: this compound powder should be stored in a tightly sealed container in a cool, well-ventilated area. For long-term storage, -20°C is recommended, while for shorter periods, 4°C is suitable.[1] It is important to protect the powder from direct sunlight and sources of ignition.[1]
Q3: How should this compound powder be handled safely in a laboratory setting?
A3: When handling this compound powder, it is crucial to avoid inhalation, and contact with eyes and skin.[1] This can be achieved by working in a well-ventilated area, preferably with exhaust ventilation, and wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1] Minimize dust and aerosol formation during handling.[1]
Q4: What solvents can be used to dissolve this compound powder?
A4: this compound is freely soluble in dimethyl sulfoxide (DMSO). It is slightly soluble in acetone and very slightly soluble in ethanol, acetonitrile, methanol, and ethyl acetate. It is practically insoluble in 2-propanol and aqueous solutions.
Q5: Is this compound stable in solution?
A5: this compound solutions in DMSO can be stored at -80°C for up to a year. For shorter-term storage, solutions can be kept at -20°C for up to six months. When preparing stock solutions, it is recommended to purge the solvent with an inert gas.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving Powder | Use of an inappropriate solvent. | This compound has low aqueous solubility. Use DMSO for primary stock solutions. Sonication may aid in dissolution. |
| Insufficient solvent volume. | Refer to the solubility data to ensure you are using an adequate amount of solvent for the desired concentration. | |
| Unexpected Experimental Results or Low Potency | Degradation of this compound. | This compound is sensitive to alkaline conditions, oxidation, and high temperatures. Ensure stock solutions are stored properly at -80°C and protected from light. Prepare fresh working solutions for each experiment. Avoid strong acids, alkalis, and oxidizing agents. |
| Inaccurate concentration of the stock solution. | Verify the accuracy of the balance used for weighing the powder. Ensure complete dissolution of the powder when preparing the stock solution. | |
| Precipitation of Compound in Aqueous Media | Low aqueous solubility of this compound. | When diluting a DMSO stock solution into an aqueous buffer for an experiment, ensure the final DMSO concentration is low and compatible with your assay system. It may be necessary to use a surfactant or other solubilizing agent, but this should be validated for non-interference with the experiment. |
Physicochemical and Solubility Data
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆F₂N₈O₂ | |
| Molecular Weight | 426.39 g/mol | |
| Appearance | White to yellowish powder | |
| CAS Number | 1350653-20-1 | |
| Solubility in DMSO | ~45-60 mg/mL (Sonication recommended) | |
| Solubility in Ethanol | Very slightly soluble | |
| Solubility in Methanol | Very slightly soluble | |
| Aqueous Solubility | Practically insoluble |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Equilibration: Allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.26 mg of this compound (Molecular Weight = 426.39 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO (in this example, 1 mL).
-
Mixing: Tightly cap the tube/vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
In Vitro cGMP Measurement Assay
This protocol provides a general workflow for measuring the effect of this compound on cGMP production in a cell-based assay.
Materials:
-
Cells expressing soluble guanylate cyclase (e.g., CHO cells)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
Commercial cGMP enzyme immunoassay (EIA) kit
Methodology:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Pre-treatment: The following day, replace the culture medium with a serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 30-60 minutes.
-
This compound Treatment: Prepare serial dilutions of this compound from the stock solution in the assay medium. Add the different concentrations of this compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., a nitric oxide donor like SNP).
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cGMP EIA kit.
-
cGMP Measurement: Determine the cGMP concentration in the cell lysates using the cGMP EIA kit, following the manufacturer's protocol.
-
Data Analysis: Plot the cGMP concentration as a function of this compound concentration to determine the EC₅₀ value.
Visualizations
Caption: this compound's mechanism of action in the NO-sGC-cGMP signaling pathway.
Caption: Experimental workflow for handling and preparing this compound powder.
References
Validation & Comparative
Vericiguat and Riociguat: A Comparative Analysis for Researchers
A detailed examination of two soluble guanylate cyclase stimulators, Vericiguat and Riociguat, this guide offers a comparative analysis of their mechanism of action, clinical efficacy, pharmacokinetic profiles, and safety data to inform research and drug development professionals.
This compound and Riociguat are both members of the novel class of drugs known as soluble guanylate cyclase (sGC) stimulators. By targeting a key pathway in cardiovascular regulation, they offer therapeutic options for distinct patient populations. This guide provides a comprehensive comparison of these two agents, supported by data from their pivotal clinical trials.
Mechanism of Action: A Shared Pathway
Both this compound and Riociguat exert their therapeutic effects by stimulating soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. In conditions such as heart failure and pulmonary hypertension, endothelial dysfunction leads to impaired NO synthesis and reduced sGC activity. This results in decreased levels of cyclic guanosine monophosphate (cGMP), a second messenger that plays a vital role in regulating vascular tone, cardiac contractility, and cardiac remodeling.
This compound and Riociguat directly stimulate sGC, independent of and synergistically with NO, to increase the production of cGMP. This leads to vasodilation and has the potential to improve myocardial and vascular function.[1][2][3]
References
Validating Vericiguat's Target Engagement in Cardiac Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods used to validate the target engagement of Vericiguat in cardiac tissue. This compound is a novel oral soluble guanylate cyclase (sGC) stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF).[1][2][3] Its therapeutic benefit hinges on its ability to directly engage and activate sGC in the heart and vasculature, thereby augmenting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[4][5] Validating this target engagement is a critical step in understanding its mechanism of action and preclinical/clinical efficacy.
This compound's Mechanism of Action: The NO-sGC-cGMP Pathway
The primary target of this compound is the enzyme soluble guanylate cyclase (sGC). In cardiovascular tissue, sGC is a key receptor for nitric oxide (NO). Under normal physiological conditions, NO binds to the heme group of sGC, triggering a conformational change that increases the enzyme's activity and leads to the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Elevated cGMP levels mediate a variety of downstream effects, including vasodilation, inhibition of cardiac hypertrophy and fibrosis, and improved myocardial function.
In heart failure, endothelial dysfunction and oxidative stress lead to reduced NO bioavailability and impaired sGC activity. This compound addresses this deficit by directly stimulating sGC, independent of and synergistically with NO, thereby restoring cGMP production and its beneficial downstream effects.
Caption: this compound stimulates sGC, increasing cGMP production.
Comparative Analysis of Target Engagement Methodologies
Validating this compound's engagement with sGC in cardiac tissue involves a multi-tiered approach, from biochemical assays to in vivo studies. Below is a comparison of common methodologies.
| Methodology | Description | Key Readouts | Alternatives & Comparators | Advantages | Limitations |
| Biochemical Assays | Purified sGC enzyme is incubated with this compound and the substrate GTP. | sGC enzyme activity (rate of cGMP production). | Riociguat (another sGC stimulator), YC-1 (research compound), sGC activators (e.g., Cinaciguat, for heme-free sGC). | Directly measures effect on the target enzyme; high-throughput. | Lacks cellular context; may not reflect in vivo potency. |
| Cell-Based Assays | Primary cardiomyocytes or cardiac fibroblasts are treated with this compound. | Intracellular cGMP levels (ELISA, FRET), phosphorylation of downstream targets (e.g., VASP), changes in cell size (hypertrophy). | PDE inhibitors (e.g., Sildenafil, which prevents cGMP degradation), natriuretic peptides (which activate particulate guanylate cyclase). | Provides insights into cellular signaling pathways and functional responses. | Isolated cell behavior may differ from that in whole tissue. |
| Ex Vivo Tissue Assays | Isolated cardiac tissue (e.g., papillary muscle, aortic rings) is exposed to this compound. | Changes in tissue contractility, relaxation (vasodilation), and cGMP content. | Other vasodilators (e.g., nitroglycerin). | Preserves the multicellular architecture and interactions of the tissue. | Limited throughput; effects of drug metabolism are not captured. |
| In Vivo Animal Models | Animal models of heart failure (e.g., mitral regurgitation, hypertension-induced) are treated with this compound. | Hemodynamic parameters (blood pressure, heart rate), cardiac function (ejection fraction, diastolic function via echocardiography), biomarkers (NT-proBNP), and histological analysis (fibrosis, hypertrophy). | Placebo, other heart failure medications (e.g., ACE inhibitors, beta-blockers). | Highest physiological relevance; allows for assessment of pharmacokinetics, safety, and long-term efficacy. | Complex, costly, and results may not always translate to humans. |
Experimental Protocols
sGC Activity Assay (Biochemical)
This protocol measures the ability of this compound to directly stimulate the activity of purified sGC.
-
Purification: Recombinant human sGC (α1/β1 heterodimer) is expressed and purified.
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM triethanolamine-HCl (pH 7.4), 1 mM GTP, 3 mM MgCl₂, 1 mM cGMP, and a cGMP phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Incubation: Add purified sGC to the reaction mixture.
-
Stimulation: Add this compound at various concentrations. A control group with a vehicle (e.g., DMSO) and a positive control with an NO donor (e.g., DEA/NO) are included.
-
Reaction: Incubate the mixture at 37°C for 10 minutes.
-
Termination: Stop the reaction by adding EDTA.
-
Quantification: Measure the amount of cGMP produced using a commercially available cGMP enzyme immunoassay (EIA) kit.
-
Analysis: Plot the concentration-response curve to determine the EC₅₀ of this compound.
cGMP Quantification in Cardiomyocytes (Cell-Based)
This protocol quantifies changes in intracellular cGMP levels in response to this compound.
-
Cell Culture: Plate neonatal rat ventricular myocytes or human iPSC-derived cardiomyocytes in 12-well plates and culture until confluent.
-
Pre-incubation: Wash cells with a balanced salt solution and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to block cGMP degradation.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes).
-
Lysis: Aspirate the medium and lyse the cells using 0.1 M HCl.
-
Sample Preparation: Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge to pellet cellular debris.
-
Quantification: Measure cGMP concentration in the supernatant using a cGMP EIA kit, following the manufacturer's instructions.
-
Normalization: Determine the protein concentration in each sample (e.g., using a BCA assay) to normalize the cGMP levels (pmol cGMP/mg protein).
Experimental and Clinical Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating this compound's target engagement and efficacy.
Table 1: Preclinical Data in a Rat Model of Heart Failure with Preserved Ejection Fraction (HFpEF)
| Parameter | Placebo Control | This compound (0.3 mg/kg) | Significance |
| Mortality | 67% | 30% | p < 0.05 |
| Left Ventricular Hypertrophy (g/kg BW) | 3.0 ± 0.07 | Significantly Reduced | p < 0.01 |
| Pulmonary Congestion (g/kg BW) | 3.8 ± 0.06 | Significantly Reduced | p < 0.01 |
| Diastolic Function (TAU, sec) | 0.017 ± 0.0006 | Significantly Improved | p < 0.05 |
Table 2: Clinical Data from the VICTORIA Phase III Trial (HFrEF Patients)
| Endpoint | Placebo (n=2524) | This compound (n=2526) | Hazard Ratio (95% CI) | P-value |
| Primary Composite (CV Death or First HF Hospitalization) | 38.5% | 35.5% | 0.90 (0.82–0.98) | 0.02 |
| Total Heart Failure Hospitalizations (events per 100 patient-years) | 42.4 | 38.3 | - | 0.02 |
| Symptomatic Hypotension | 8.8% | 9.1% | - | NS |
| Syncope | 3.5% | 4.0% | - | NS |
Visualization of Validation Workflow
The following diagram illustrates a typical workflow for validating a novel sGC stimulator like this compound.
Caption: Workflow for validating an sGC stimulator.
References
Synergistic Potential of Vericiguat and Phosphodiesterase-5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of therapeutic agents targeting distinct but complementary pathways is a cornerstone of modern drug development. This guide provides a comprehensive comparison of the synergistic effects of Vericiguat, a soluble guanylate cyclase (sGC) stimulator, with phosphodiesterase-5 (PDE5) inhibitors. Both drug classes modulate the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone and cardiac function. Understanding their combined effects is paramount for exploring novel therapeutic strategies in cardiovascular diseases.
Mechanism of Synergistic Action
This compound and PDE5 inhibitors both potentiate the effects of the cGMP signaling cascade, but through different mechanisms. This compound directly stimulates sGC, increasing the production of cGMP, and also sensitizes sGC to endogenous NO[1][2]. This dual action is particularly relevant in disease states characterized by impaired NO bioavailability. PDE5 inhibitors, such as sildenafil and tadalafil, act downstream by inhibiting the degradation of cGMP, thereby prolonging its intracellular signaling effects[3][4]. The combination of an agent that enhances cGMP production (this compound) and one that prevents its breakdown (PDE5 inhibitors) is expected to result in a synergistic elevation of intracellular cGMP levels and consequently, enhanced downstream physiological effects such as vasodilation.
Caption: Signaling pathway of this compound and PDE5 inhibitors.
Preclinical and Clinical Data Overview
While direct preclinical studies quantifying the synergistic effects of this compound and PDE5 inhibitors on cGMP levels and hemodynamics are limited, the strong mechanistic rationale has prompted clinical investigation. A key Phase I study in healthy male volunteers evaluated the co-administration of this compound and sildenafil[5]. This study provides the most direct evidence to date on the safety, tolerability, and pharmacodynamic interactions of this combination.
Hemodynamic Effects in Healthy Volunteers
The following table summarizes the mean maximum change from baseline in seated systolic blood pressure (SBP) and diastolic blood pressure (DBP) after co-administration of this compound and sildenafil.
| Treatment Group | N | Mean Max Change in Seated SBP (mmHg) | Mean Max Change in Seated DBP (mmHg) |
| Placebo + Sildenafil 25 mg | 16 | -7.9 | -6.9 |
| This compound 10 mg + Sildenafil 25 mg | 16 | -11.4 | -9.1 |
| Placebo + Sildenafil 50 mg | 16 | -9.6 | -8.2 |
| This compound 10 mg + Sildenafil 50 mg | 16 | -11.8 | -9.5 |
| Placebo + Sildenafil 100 mg | 16 | -11.0 | -8.8 |
| This compound 10 mg + Sildenafil 100 mg | 16 | -13.3 | -10.5 |
| Data adapted from a Phase I study in healthy volunteers. The study concluded that the observed additional blood pressure reduction with the combination was small (≤ 5.4 mmHg) and not considered clinically relevant in this population. |
Pharmacokinetic Interactions
In the same study, co-administration of sildenafil did not have a clinically relevant effect on the pharmacokinetics of this compound. A slight increase in sildenafil exposure was observed when co-administered with this compound, but this was not deemed clinically significant.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments relevant to the study of this compound and PDE5 inhibitors.
Measurement of cGMP in Vascular Tissue
This protocol describes a common method for quantifying cGMP levels in tissue samples.
Caption: Workflow for cGMP measurement in vascular tissue.
Methodology:
-
Tissue Collection and Preparation: Vascular tissues are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C. On the day of the assay, tissues are homogenized in an acidic buffer (e.g., 0.1 M HCl) to precipitate proteins and prevent cGMP degradation.
-
Sample Processing: The homogenate is centrifuged at high speed, and the supernatant containing cGMP is collected.
-
Competitive ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit. Samples and standards are added to a microplate pre-coated with a cGMP-specific antibody. A fixed amount of horseradish peroxidase (HRP)-labeled cGMP is then added. During incubation, the sample/standard cGMP competes with the HRP-labeled cGMP for binding to the antibody.
-
Detection: After washing to remove unbound reagents, a substrate solution is added, which develops a color in proportion to the amount of HRP-labeled cGMP bound. The reaction is stopped, and the absorbance is read at 450 nm.
-
Quantification: A standard curve is generated, and the cGMP concentration in the samples is determined by interpolation and normalized to the tissue weight.
Assessment of Vasorelaxation in Aortic Rings
This ex vivo protocol is used to assess the functional effects of the drugs on vascular tone.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from experimental animals (e.g., rats) and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into rings (2-3 mm in width).
-
Organ Bath Setup: Aortic rings are mounted in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or U46619) to induce a stable level of tension.
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound, a PDE5 inhibitor, or their combination to the organ bath. The relaxation response is recorded as a percentage of the pre-contraction tension.
-
Data Analysis: The potency (EC50) and efficacy (maximum relaxation) of each drug or combination are calculated from the concentration-response curves to determine any synergistic interaction.
Discussion and Future Directions
The co-administration of this compound and the PDE5 inhibitor sildenafil was well-tolerated in healthy volunteers, with only a minor additive effect on blood pressure. This suggests a potential therapeutic window for their combined use. However, it is crucial to note that the concomitant use of this compound and PDE5 inhibitors is currently not recommended in patients with heart failure due to the potential risk of symptomatic hypotension. The hemodynamic effects in a patient population with compromised cardiovascular function may be more pronounced than in healthy individuals.
Future preclinical studies are warranted to directly quantify the synergistic effects of this compound and various PDE5 inhibitors on cGMP levels and downstream signaling in relevant animal models of cardiovascular disease. Such studies would provide a more robust dataset to inform the design of future clinical trials in patient populations. Investigating the combination in specific conditions, such as pulmonary hypertension or heart failure with preserved ejection fraction, could unveil novel therapeutic opportunities. Careful dose-finding studies and patient selection will be critical to safely harness the synergistic potential of this combination.
References
- 1. This compound, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Therapeutics for Heart Failure: Focusing on cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-Drug Interactions in the Management of Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Vericiguat: A Comparative Analysis of Cross-Reactivity with Other Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Vericiguat's interaction with its primary signaling pathway and its cross-reactivity with other potential off-target pathways. The information is compiled from preclinical and clinical pharmacology studies to offer an objective performance assessment supported by available experimental data.
Primary Signaling Pathway of this compound: The sGC-cGMP Pathway
This compound is a direct stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. In conditions such as heart failure, reduced nitric oxide (NO) bioavailability and impaired sGC activity lead to decreased levels of cyclic guanosine monophosphate (cGMP). This cGMP deficiency contributes to myocardial and vascular dysfunction.[1][2]
This compound stimulates sGC through a dual mechanism of action:
-
Direct, NO-Independent Stimulation: this compound binds to a site on sGC distinct from the NO-binding site, leading to a basal level of sGC activation and cGMP production, even in the absence of NO.[3][4]
-
Sensitization to Endogenous NO: this compound also sensitizes sGC to endogenous NO, amplifying the signal and leading to a synergistic increase in cGMP production.[3]
The subsequent rise in intracellular cGMP levels mediates various physiological effects, including vasodilation, and has been shown to have anti-fibrotic and anti-inflammatory properties.
Caption: Mechanism of action of this compound on the sGC-cGMP signaling pathway.
Cross-Reactivity and Off-Target Profile
While this compound is designed to be a selective sGC stimulator, assessment of its interaction with other signaling pathways is crucial for a comprehensive safety and efficacy profile. Based on available preclinical safety pharmacology studies, this compound exhibits a high degree of selectivity.
For comparison, Riociguat, another approved sGC stimulator, has also been evaluated for its off-target potential. The following table summarizes the available cross-reactivity data for both compounds.
| Target Class | Target | This compound Activity | Riociguat Activity |
| Enzymes | Soluble Guanylate Cyclase (sGC) | Potent Stimulator | Potent Stimulator |
| Phosphodiesterase 5 (PDE5) | Not specified in detail, but concomitant use with PDE5 inhibitors is not recommended due to potential for hypotension. | No significant inhibition at concentrations needed to stimulate sGC. | |
| Cytochrome P450 (CYP) Isoforms (in vitro) | Not an inhibitor of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4. Not an inducer of CYP1A2, 2B6, or 3A4. | Metabolized by several CYPs (1A1, 3A4, 2C8, 2J2). Weak to moderate inhibitor of CYP2D6 and CYP2C19. | |
| Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms (in vitro) | Not an inhibitor of UGT1A1, 1A4, 1A6, 1A9, 2B4, or 2B7. | Not specified in detail. | |
| Ion Channels | hERG (human Ether-à-go-go-Related Gene) | 50% inhibition at 10µM in vitro. No clinically meaningful QTc prolongation observed in clinical studies. | Not specified in detail. |
| hNav1.5 (Voltage-gated sodium channel) | No inhibition at substantial multiples of unbound Cmax. | Not specified in detail. | |
| hKvLQT1/mink (Voltage-gated potassium channel) | No inhibition at substantial multiples of unbound Cmax. | Not specified in detail. | |
| Transporters | P-glycoprotein (P-gp) | Substrate of P-gp. | Substrate and weak to moderate inhibitor. |
| Breast Cancer Resistance Protein (BCRP) | Substrate of BCRP. | Weak to moderate inhibitor. | |
| Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3) | Not a substrate. | Weak to moderate inhibitor. |
Note: A comprehensive off-target screening profile for this compound against a broad panel of receptors and kinases (e.g., Eurofins SafetyScreen44) was not publicly available in the reviewed regulatory documents or scientific literature. The data presented is based on the available safety pharmacology studies.
Experimental Protocols
The following are representative protocols for the key assays used to determine the activity and selectivity of sGC stimulators.
Soluble Guanylate Cyclase (sGC) Enzyme Activity Assay (In Vitro)
This assay measures the ability of a compound to stimulate the production of cGMP by purified sGC enzyme.
Objective: To quantify the direct stimulatory effect of this compound on sGC activity.
Materials:
-
Purified recombinant sGC enzyme
-
This compound
-
Guanosine-5'-triphosphate (GTP)
-
[α-³²P]GTP (radiolabeled substrate)
-
Assay buffer (e.g., 50 mM TEA/HCl, pH 7.4, 3 mM MgCl₂, 1 mM cGMP)
-
Reaction termination solution (e.g., 120 mM zinc acetate and 120 mM sodium carbonate)
-
Scintillation counter
Procedure:
-
The purified sGC enzyme is incubated in the assay buffer at 37°C.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The enzymatic reaction is initiated by the addition of GTP and a tracer amount of [α-³²P]GTP.
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes) and then stopped by the addition of the termination solution.
-
The produced [³²P]cGMP is separated from the unreacted [α-³²P]GTP by chromatography (e.g., on neutral alumina columns).
-
The amount of [³²P]cGMP is quantified using a scintillation counter.
-
The fold stimulation of sGC activity by this compound is calculated relative to the basal activity (in the absence of the compound).
Radioligand Binding Assay for Off-Target Screening
This high-throughput screening method is used to assess the potential of a compound to bind to a wide range of unintended targets.
Objective: To determine if this compound binds to a panel of known receptors, ion channels, and transporters.
Caption: A generalized workflow for a radioligand binding assay.
Materials:
-
Membrane preparations from cells expressing the target receptor of interest
-
A specific radiolabeled ligand for each target
-
This compound at a screening concentration (e.g., 10 µM)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, the membrane preparation for a specific target is incubated with its corresponding radiolabeled ligand and this compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The contents of the wells are then transferred to a filter plate, and a vacuum is applied to separate the membrane-bound radioligand from the unbound radioligand in the solution.
-
The filter plate is washed to remove any remaining unbound radioligand.
-
Scintillation fluid is added to each well, and the plate is read in a scintillation counter to quantify the amount of radioactivity, which corresponds to the amount of bound radioligand.
-
The percentage of inhibition of radioligand binding by this compound is calculated by comparing the radioactivity in the presence of this compound to a control without the compound. Significant inhibition (typically >50%) at the screening concentration suggests a potential off-target interaction, which would then be further investigated with concentration-response curves to determine the binding affinity (Ki).
hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)
This "gold standard" assay is used to assess the potential of a drug to block the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.
Objective: To determine the inhibitory effect of this compound on the hERG potassium current.
Materials:
-
A cell line stably expressing the hERG channel (e.g., HEK293 cells)
-
Patch-clamp electrophysiology rig (amplifier, micromanipulators, perfusion system)
-
Extracellular and intracellular recording solutions
-
This compound at various concentrations
Procedure:
-
A single cell expressing hERG channels is selected, and a glass micropipette filled with intracellular solution forms a high-resistance seal with the cell membrane ("giga-seal").
-
The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of the ion currents flowing across the membrane.
-
A specific voltage-clamp protocol is applied to the cell to elicit hERG currents.
-
Once a stable baseline hERG current is established, the cell is perfused with the extracellular solution containing different concentrations of this compound.
-
The effect of each concentration on the hERG current is recorded.
-
The percentage of inhibition of the hERG current is calculated for each concentration, and a concentration-response curve is generated to determine the IC50 value (the concentration of the drug that causes 50% inhibition of the current).
Conclusion
The available data from preclinical studies indicate that this compound is a potent and highly selective stimulator of soluble guanylate cyclase. Its cross-reactivity with a limited number of tested off-targets, including key cardiac ion channels and metabolic enzymes, appears to be low, suggesting a favorable safety profile in this regard. However, a publicly available, comprehensive off-target screening against a broad panel of receptors and kinases would provide a more complete picture of its selectivity. The provided experimental protocols offer a framework for understanding the methodologies used to assess the on-target and off-target activities of pharmaceutical compounds like this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clinical Pharmacokinetic and Pharmacodynamic Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Heart Failure: Characteristics, Scientific Evidence and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of sGC Stimulators and sGC Activators: Unlocking the Potential of the NO-sGC-cGMP Pathway
A new frontier in cardiovascular and pulmonary disease therapy has emerged with the development of two novel classes of drugs: soluble guanylate cyclase (sGC) stimulators and sGC activators. Both drug classes target a critical signaling pathway, the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, which plays a pivotal role in regulating vascular tone, inflammation, fibrosis, and proliferation. While both aim to increase cGMP production, their distinct mechanisms of action offer therapeutic potential in different pathophysiological states.
This comprehensive guide provides a comparative review of sGC stimulators and sGC activators for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present key experimental data from preclinical and clinical studies, and provide detailed methodologies for essential experiments.
Differentiating the Mechanisms: Stimulators vs. Activators
The fundamental difference between sGC stimulators and activators lies in their interaction with the sGC enzyme, a heterodimer containing a heme group that acts as the receptor for NO.
sGC stimulators , such as the approved drugs riociguat and vericiguat, act on the reduced (ferrous, Fe²⁺) form of sGC. Their dual mechanism of action involves directly stimulating the enzyme to a small degree and, more importantly, sensitizing it to endogenous NO. This synergistic action leads to a significant amplification of the cGMP signal in the presence of even low levels of NO.[1][2][3]
sGC activators , including cinaciguat and the investigational praliciguat, target the oxidized (ferric, Fe³⁺) or heme-free form of sGC.[4][5] Under conditions of oxidative stress, a common feature in many cardiovascular diseases, the heme group of sGC can become oxidized or lost, rendering the enzyme unresponsive to NO. sGC activators can directly and potently activate this otherwise dysfunctional enzyme, restoring cGMP production in a NO-independent manner.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of sGC stimulators and activators are best visualized through their respective signaling pathways.
A typical experimental workflow to differentiate and characterize these compounds involves a series of in vitro and ex vivo assays.
Preclinical Data Summary
Head-to-head preclinical studies have provided valuable insights into the differential effects of sGC stimulators and activators.
| Parameter | sGC Stimulator (BAY 41-8543) | sGC Activator (BAY 60-2770) | Study Model | Reference |
| Effect on Blood Pressure | Significant reduction | Significant reduction | 5/6 nephrectomized rats on high-salt diet | |
| Antifibrotic Effects | No significant effect on interstitial fibrosis or glomerulosclerosis | Significant reduction in interstitial fibrosis and glomerulosclerosis | 5/6 nephrectomized rats on high-salt diet | |
| Modulation of Apoptosis-related Proteins (Caspase-3, MKK6) | No significant impact | Corrected upregulation | 5/6 nephrectomized rats on high-salt diet |
| Parameter | sGC Stimulator (BAY 60-4552) | sGC Activator (GSK2181236A) | Study Model | Reference |
| Effect on Cardiac Hypertrophy | Attenuated at high dose | Attenuated at low and high doses | Spontaneously hypertensive stroke-prone rats on high salt/fat diet | |
| Effect on Renal Dysfunction | Delayed development | Less effective than stimulator | Spontaneously hypertensive stroke-prone rats on high salt/fat diet |
Clinical Data Summary
Clinical trials have demonstrated the efficacy of sGC modulators in various cardiovascular and pulmonary conditions.
sGC Stimulators
| Drug | Indication | Key Efficacy Endpoints | Key Safety Findings | Reference(s) |
| Riociguat | Pulmonary Arterial Hypertension (PAH) & Chronic Thromboembolic Pulmonary Hypertension (CTEPH) | - Improved 6-minute walk distance (6MWD) (+36m vs. placebo in PATENT-1) - Reduced pulmonary vascular resistance (PVR) - Improved WHO Functional Class | Hypotension, headache, dizziness, dyspepsia | |
| This compound | Heart Failure with Reduced Ejection Fraction (HFrEF) | - Reduced risk of cardiovascular death or heart failure hospitalization (HR 0.90 vs. placebo in VICTORIA) | Anemia, hypotension |
sGC Activators
| Drug | Indication | Key Efficacy Endpoints | Key Safety Findings | Reference(s) |
| Cinaciguat | Acute Decompensated Heart Failure | - Reduced pulmonary capillary wedge pressure (PCWP) (-7.7 mmHg vs. -3.7 mmHg with placebo) - Increased cardiac index | Significant hypotension leading to early trial termination | |
| Praliciguat | Diabetic Kidney Disease | - Showed positive trends on blood pressure, plasma glucose, and cholesterol levels in a Phase 2 study. | Generally well-tolerated in early studies. |
Experimental Protocols
sGC Activity Assay (using purified enzyme)
Objective: To determine the direct effect of compounds on the enzymatic activity of purified sGC.
Methodology:
-
Enzyme Preparation: Purify recombinant human or bovine sGC.
-
Reaction Mixture: Prepare a reaction buffer containing HEPES, MgCl₂, GTP, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Compound Incubation: Add varying concentrations of the test compound (sGC stimulator or activator) to the reaction mixture. For activators, the assay is often performed in the presence of an oxidizing agent (e.g., ODQ) to convert sGC to its NO-insensitive state.
-
Reaction Initiation and Termination: Initiate the reaction by adding the purified sGC enzyme. After a defined incubation period (e.g., 10 minutes) at 37°C, terminate the reaction by adding a stop solution (e.g., EDTA).
-
cGMP Quantification: Measure the amount of cGMP produced using a commercially available ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis: Plot the concentration-response curve and calculate the EC₅₀ value.
cGMP Measurement in a Cell-Based Assay
Objective: To measure the intracellular accumulation of cGMP in response to compound treatment.
Methodology:
-
Cell Culture: Culture appropriate cells (e.g., vascular smooth muscle cells, platelets) in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP breakdown.
-
Compound Stimulation: Add varying concentrations of the test compound to the cells and incubate for a specific time.
-
Cell Lysis: Lyse the cells using a lysis buffer.
-
cGMP Quantification: Measure the cGMP concentration in the cell lysate using an ELISA or RIA kit.
-
Data Normalization: Normalize the cGMP concentration to the total protein content of the cell lysate.
Vasodilation Assay in Isolated Blood Vessels
Objective: To assess the vasodilatory effect of the compounds on isolated arteries.
Methodology:
-
Vessel Preparation: Isolate arterial rings (e.g., rat aorta, porcine coronary artery) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Pre-constriction: Pre-constrict the arterial rings with a vasoconstrictor agent (e.g., phenylephrine, U46619) to induce a stable tone.
-
Compound Addition: Add cumulative concentrations of the test compound to the organ bath and record the changes in isometric tension.
-
Data Analysis: Express the relaxation response as a percentage of the pre-constriction tone and plot the concentration-response curve to determine the EC₅₀ value. To differentiate between stimulators and activators, the experiment can be repeated in the presence of an sGC inhibitor (ODQ), which should attenuate the effect of stimulators but may potentiate the effect of activators.
Conclusion
sGC stimulators and activators represent a significant advancement in the modulation of the NO-sGC-cGMP pathway. sGC stimulators have proven clinical utility in conditions with reduced NO bioavailability, such as PAH and HFrEF. sGC activators hold promise for diseases characterized by high oxidative stress where sGC is in an NO-unresponsive state. The choice between these two classes of drugs will likely depend on the underlying pathophysiology of the disease being treated. Further head-to-head clinical trials are warranted to fully elucidate their comparative efficacy and safety in various patient populations. This guide provides a foundational understanding to aid researchers and clinicians in navigating this exciting and evolving field of pharmacology.
References
- 1. Cinaciguat, a soluble guanylate cyclase activator: results from the randomized, controlled, phase IIb COMPOSE programme in acute heart failure syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. youtube.com [youtube.com]
- 4. Riociguat for Sarcoidosis-Associated Pulmonary Hypertension: Results of a 1-Year Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Vericiguat
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Vericiguat is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to prevent environmental contamination and ensure workplace safety. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) sets the primary guidelines under the Resource Conservation and Recovery Act (RCRA).[1] A significant recent development is the Hazardous Waste Pharmaceutical Final Rule (Subpart P), which expressly prohibits the disposal of hazardous waste pharmaceuticals into sewer systems.[2][3] Additionally, the Drug Enforcement Administration (DEA) has regulations for controlled substances, and individual states may impose more stringent requirements.[1] It is imperative that all disposal activities comply with local, state, and federal regulations.[4]
General Disposal Guidelines for this compound in a Laboratory Setting
This compound and its containers must be disposed of through an approved waste disposal plant. It is crucial to avoid any release of the compound into the environment. This compound is classified as toxic to aquatic life, making it essential to prevent it from entering drains, water courses, or sewage systems.
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in its original or a clearly labeled, sealed container.
-
Container Management: Ensure waste containers are appropriate for chemical waste, properly sealed, and labeled in accordance with institutional and regulatory standards.
-
Professional Disposal: Arrange for the collection and disposal of this compound waste through a licensed and approved hazardous waste management company.
Spill Management and Decontamination
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Personal Protective Equipment (PPE): All personnel involved in the cleanup must wear appropriate PPE, including gloves, safety goggles, and a lab coat. For significant spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material. Avoid actions that could generate dust.
-
Place the collected material into a suitable, sealed container for disposal.
-
-
Decontamination:
-
Clean the spill area thoroughly. Surfaces can be decontaminated by scrubbing with alcohol.
-
All materials used for cleanup (e.g., wipes, absorbent pads) should be treated as hazardous waste and disposed of accordingly.
-
Disposal of Unused or Expired this compound in a Non-Laboratory Setting
While the primary audience for this guide is laboratory professionals, it is useful to be aware of the recommendations for household disposal, as it underscores the importance of preventing environmental release. The preferred method for disposing of unused or expired medications is through a drug take-back program. If a take-back program is not accessible, the U.S. Food and Drug Administration (FDA) provides the following guidance for medicines not on the "flush list":
-
Mix, Don't Crush: Mix the pills (do not crush them) with an unappealing substance such as dirt, cat litter, or used coffee grounds.
-
Seal: Place the mixture in a sealed container, such as a plastic bag.
-
Trash: Dispose of the sealed container in the household trash.
-
De-identify: Scratch out all personal information on the prescription bottle before recycling or discarding it.
Experimental Protocols and Data Presentation
Currently, there are no publicly available, specific experimental protocols for the disposal of this compound beyond the general guidelines for pharmaceutical waste. Quantitative data for a comparative analysis of disposal methods is also not available in the reviewed literature. The provided guidelines are based on regulatory standards and safety data sheets.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a professional research or laboratory setting.
Caption: Logical workflow for the disposal of this compound waste.
References
Personal protective equipment for handling Vericiguat
Essential Safety Protocols for Handling Vericiguat
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Quantitative Data
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause damage to the cardiovascular system through prolonged or repeated oral exposure.[1][2][3] The substance may also cause skin, eye, and respiratory irritation.[2] Furthermore, fine dust dispersed in the air can form combustible concentrations.[1] Due to its potential for embryo-fetal toxicity, pregnant individuals should not handle this compound, and females of reproductive potential must take precautions.
While specific occupational exposure limits for this compound have not been established, airborne levels should be kept as low as reasonably achievable.
Toxicological Data Summary
| Parameter | Species | Value | Remarks |
|---|---|---|---|
| Acute Oral Toxicity (LD50) | Rat | > 60 mg/kg | No mortality observed at this dose. |
| Acute Oral Toxicity (LD50) | Dog | > 30 mg/kg | No mortality observed at this dose. |
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory task should be conducted to determine the appropriate level of PPE. The following are minimum requirements for handling this compound powder or formulations.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is recommended. | Protects against skin contact and absorption. The outer glove should be worn over the gown cuff and changed immediately if contaminated. |
| Body Protection | A disposable, impervious gown or a dedicated laboratory coat. Additional protection such as sleevelets or an apron may be necessary for tasks with a higher risk of contamination. | Prevents contamination of personal clothing and skin. |
| Eye & Face Protection | ANSI-rated safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved respirator is required if work is not performed within a certified chemical fume hood or other ventilated enclosure, or if dust generation is unavoidable. | Prevents inhalation of hazardous dust particles. |
Operational Handling and Disposal Plan
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring safety during the handling and disposal of this compound.
Step 1: Preparation and Engineering Controls
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood, ventilated balance enclosure, or biosafety cabinet, to minimize dust generation and accumulation.
-
Emergency Equipment: Ensure that an eye-wash station and a safety shower are readily accessible and operational in the immediate work area.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, before beginning work.
Step 2: Handling and Experimental Protocol
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Safe Handling:
-
Handle the substance in accordance with good industrial hygiene and safety practices.
-
Do not breathe dust. Avoid all direct contact with the substance.
-
Use tools and techniques that minimize the creation of dust.
-
Keep the container tightly closed when not in use.
-
Take precautionary measures against static discharge, as this compound dust can be combustible.
-
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory area. Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area.
Step 3: Decontamination and Disposal
-
Decontamination: Clean all surfaces and equipment that may have come into contact with this compound.
-
Waste Disposal:
-
Dispose of all contaminated materials, including gloves, gowns, and weighing papers, as hazardous chemical waste.
-
Place waste in a clearly labeled, sealed container.
-
Dispose of the container and its contents at an approved waste disposal plant, following all applicable local, state, and federal regulations.
-
-
Doff PPE: Remove PPE in a manner that avoids contaminating yourself. The outermost layer (e.g., outer gloves) should be removed first.
Step 4: Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Get medical attention if symptoms occur.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.
-
If inhaled: Move the person to fresh air. Seek medical attention if symptoms occur.
-
If swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
